Technical Documentation Center

ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate
  • CAS: 1979126-28-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can interact with a wide range of biological targets. Within this important class of heterocycles, substituted aminopyrazoles have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] This guide focuses on a particularly valuable derivative: ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate. The strategic placement of the amino, bromo, and carboxylate groups on the pyrazole ring provides a versatile platform for the synthesis of complex molecular architectures, making it a crucial intermediate for drug discovery and development programs.[2] This document serves as a comprehensive technical resource, providing in-depth information on the properties, synthesis, reactivity, and potential applications of this important molecule.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.

PropertyValueSource
Chemical Formula C₆H₈BrN₃O₂[3]
Molecular Weight 234.05 g/mol
CAS Number 1979126-28-7
Appearance White to off-white powder/solid
Melting Point Not explicitly available for this isomer. A related isomer, ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate, has a melting point of 142-145 °C.[4]
Solubility Soluble in common organic solvents like DMSO and DMF.General knowledge for similar compounds
Purity Typically >95%[5]
Storage Store at room temperature in a dry, well-ventilated place.

Spectral Data (Predicted and Analog-Based)

Technique Predicted/Analog-Based Data
¹H NMR The spectrum would likely show a triplet for the methyl protons of the ethyl group (~1.3 ppm), a quartet for the methylene protons of the ethyl group (~4.3 ppm), a broad singlet for the amino protons, and a singlet for the pyrazole NH proton.
¹³C NMR Expected signals would include those for the ethyl group carbons (~14 ppm for CH₃, ~60 ppm for CH₂), and several signals for the pyrazole ring carbons, with the carbon bearing the bromine atom appearing at a characteristic downfield shift.
IR (KBr, cm⁻¹) Characteristic peaks would be expected for N-H stretching of the amino and pyrazole groups (around 3200-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Br stretching.
Mass Spec (m/z) The molecular ion peak [M]+ would be expected at approximately 233/235, reflecting the isotopic pattern of bromine.

Synthesis of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: A Guided Protocol

While a direct, step-by-step synthesis for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is not explicitly detailed in the available literature, a reliable synthesis can be adapted from the established procedures for its isomers and other substituted pyrazoles. The following protocol is based on the synthesis of the closely related ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate and provides a logical and experimentally sound approach.

Conceptual Workflow:

The synthesis of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate can be envisioned to proceed through a multi-step sequence starting from a readily available pyrazole precursor. The key steps involve the formation of the pyrazole ring, followed by regioselective bromination and manipulation of functional groups. A plausible synthetic route is outlined below.

Synthesis_Workflow Start Ethyl 2-cyano-3-ethoxyacrylate Step1 Cyclization with Hydrazine Start->Step1 Intermediate1 Ethyl 5-amino-1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Product Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate Step2->Product

Figure 1: Conceptual workflow for the synthesis of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.

Detailed Experimental Protocol (Adapted from related syntheses):

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting solid is then washed with cold ethanol and dried to afford ethyl 5-amino-1H-pyrazole-4-carboxylate.

Causality: The reaction proceeds via a Michael addition of hydrazine to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and tautomerization to form the stable pyrazole ring.

Step 2: Bromination of Ethyl 5-amino-1H-pyrazole-4-carboxylate [7]

  • Reaction Setup: In a well-ventilated fume hood, dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetic acid or a mixture of tetrahydrofuran and water.

  • Brominating Agent: To the stirred solution, add a solution of bromine (1-1.2 equivalents) in the same solvent dropwise at a controlled temperature (e.g., 0-10 °C).

  • Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess bromine. The product can then be extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.

Causality: The electron-rich pyrazole ring is susceptible to electrophilic substitution. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the adjacent C4 position. The use of a suitable solvent and temperature control is crucial for achieving high regioselectivity.

Reactivity and Synthetic Utility

The chemical architecture of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate makes it a highly versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems.

Key Reaction Pathways:

Reactivity_Pathways StartingMaterial Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, Ar-B(OH)₂) StartingMaterial->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, base, R₂NH) StartingMaterial->Buchwald Cyclization Cyclization Reactions (e.g., with β-ketoesters) StartingMaterial->Cyclization Product_Suzuki 4-Amino-3-aryl-1H-pyrazole-5-carboxylates Suzuki->Product_Suzuki Product_Buchwald 3,4-Diamino-1H-pyrazole-5-carboxylates Buchwald->Product_Buchwald Product_Cyclization Fused Pyrazole Heterocycles (e.g., Pyrazolo[3,4-b]pyridines) Cyclization->Product_Cyclization

Figure 2: Key reaction pathways of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C3 position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyrazole with a variety of aryl or heteroaryl boronic acids. This is a powerful method for synthesizing 3-aryl-4-aminopyrazole derivatives, which are common motifs in kinase inhibitors and other biologically active molecules.

  • Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond through this reaction, providing access to 3,4-diaminopyrazole derivatives. These compounds are valuable precursors for the synthesis of fused heterocyclic systems and can also serve as ligands in coordination chemistry.

2. Cyclization Reactions:

The presence of the amino group ortho to the ester functionality allows for a variety of cyclization reactions to form fused pyrazole systems. For instance, condensation with β-ketoesters or other bifunctional reagents can lead to the formation of pyrazolo[3,4-b]pyridines and other medicinally relevant scaffolds.

Applications in Drug Discovery and Development

The ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate scaffold is a cornerstone in the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. Its derivatives have been explored as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in disease.

Kinase Inhibitors:

The 4-aminopyrazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The bromine atom at the C3 position serves as a convenient point for diversification, allowing for the introduction of various substituents that can occupy the hydrophobic pocket of the kinase active site, thereby fine-tuning the potency and selectivity of the inhibitor. This strategic functionalization has been successfully employed in the design of inhibitors for a range of kinases, including those involved in cell cycle progression and signal transduction pathways.[8]

Anticancer and Anti-inflammatory Agents:

Beyond kinase inhibition, substituted aminopyrazoles have demonstrated a broad range of biological activities. The ability to readily modify the ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate core has enabled the generation of libraries of compounds for screening against various disease targets. Derivatives have shown promise as anti-inflammatory agents by modulating inflammatory pathways, and as anticancer agents by inducing apoptosis or inhibiting cell proliferation in various cancer cell lines.[1][2]

Conclusion

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a high-value, versatile building block in modern medicinal chemistry. Its strategically functionalized pyrazole core provides a robust platform for the synthesis of a diverse range of complex molecules with significant therapeutic potential. While a dedicated and detailed experimental characterization of this specific isomer is not widely published, its synthesis and reactivity can be reliably inferred from established chemical principles and the extensive literature on related pyrazole derivatives. As the quest for novel and more effective therapeutics continues, the importance of key intermediates like ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate in enabling the rapid exploration of chemical space and the development of next-generation medicines cannot be overstated.

References

  • PubChemLite. Ethyl 4-amino-3-bromo-1h-pyrazole-5-carboxylate. Retrieved from [Link]

  • DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • RSC.org. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PMC. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Google Patents. US10259791B2 - High-purity quinoline derivative and method for manufacturing same.
  • PMC. Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Garg Lab - UCLA. Patents & Products. Retrieved from [Link]

  • PMC. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • CAS. CAplus Database Summary Sheet (DBSS). Retrieved from [Link]

  • PMC. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • District of Delaware. ciba specialty chemicals. Retrieved from [Link]

  • SpectraBase. ethyl 3-[(3-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate - Optional[13C NMR]. Retrieved from [Link]

  • Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • PubChem. Modified release formulations containing drug-ion exchange resin complexes - Patent US-8597684-B2. Retrieved from [Link]

  • Bentham Science Publishers. Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • PubMed. Synthesis, characterization, and pH-triggered dethreading of alpha-cyclodextrin-poly(ethylene glycol) polyrotaxanes bearing cleavable endcaps. Retrieved from [Link]

  • MDPI. Synthesis and Characterization of a New Organocatalytic Biosourced Surfactant. Retrieved from [Link]

  • PMC. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Retrieved from [Link]

  • PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Beilstein Journals. Supporting Information Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivat. Retrieved from [Link]

  • MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Chemical synthesis of a library of natural product-like derivatives based on pinnaic acid and initial evaluation of their anti-cancer activity. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Ethyl 4-Amino-3-bromo-1H-pyrazole-5-carboxylate: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Nucleus in Medicinal Chemistry The pyrazole ring system is a cornerstone of medicinal chemistry, recognized a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Nucleus in Medicinal Chemistry

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a favored template in the design of novel therapeutics.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] Notably, several FDA-approved drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[1]

This technical guide focuses on a specific, highly functionalized pyrazole derivative: ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (IUPAC name). This compound, with its strategically placed amino, bromo, and carboxylate groups, represents a versatile building block for the synthesis of diverse and complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors.[7][8] This guide will provide an in-depth exploration of its synthesis, chemical reactivity, and potential applications in drug discovery and development, grounded in established chemical principles and supported by relevant scientific literature.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is crucial for its effective utilization in synthesis and drug design.

PropertyValueSource
IUPAC Name ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylateInternal
CAS Number 1979126-28-7
Molecular Formula C₆H₈BrN₃O₂
Molecular Weight 234.05 g/mol
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General knowledge
Predicted ¹H NMR See detailed analysis belowInferred from related structures[9][10]
Predicted ¹³C NMR See detailed analysis belowInferred from related structures[9][10]

Spectroscopic Analysis (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.5-8.5 (br s, 1H): NH proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential exchange.

    • δ 5.5-6.5 (br s, 2H): NH₂ protons of the amino group. These are also likely to be broad and their chemical shift can be solvent-dependent.

    • δ 4.2-4.4 (q, J = 7.1 Hz, 2H): -OCH₂- protons of the ethyl ester, showing a characteristic quartet splitting pattern.

    • δ 1.2-1.4 (t, J = 7.1 Hz, 3H): -CH₃ protons of the ethyl ester, appearing as a triplet.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~160-165: C=O of the ethyl carboxylate.

    • δ ~140-150: C5 of the pyrazole ring (attached to the carboxylate).

    • δ ~130-140: C4 of the pyrazole ring (attached to the amino group).

    • δ ~95-105: C3 of the pyrazole ring (attached to the bromine).

    • δ ~60-62: -OCH₂- of the ethyl ester.

    • δ ~14-16: -CH₃ of the ethyl ester.

  • Mass Spectrometry (ESI+):

    • m/z: 234.98 (M+H)⁺ for ⁷⁹Br and 236.98 (M+H)⁺ for ⁸¹Br, showing the characteristic isotopic pattern for a bromine-containing compound.

Synthesis of Ethyl 4-Amino-3-bromo-1H-pyrazole-5-carboxylate: A Proposed Synthetic Pathway

Synthesis_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 3-amino-1H-pyrazole-4-carboxylate A->C Cyclization Ethanol, Reflux Step 1 B Hydrazine hydrate B->C C->G Bromination Acetonitrile, rt Step 2 D N-Bromosuccinimide (NBS) D->G E Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (Regioisomer) F Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (Target Compound) G->E Major Product G->F Minor Product

Caption: Proposed synthetic pathway for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This step involves a classical pyrazole synthesis through the condensation of a β-ketoester equivalent with hydrazine.[4]

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by recrystallization from ethanol to afford ethyl 3-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.

Step 2: Bromination of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The bromination of the pyrazole ring is a critical step. The regioselectivity of this reaction will be influenced by the directing effects of the amino and carboxylate groups. The amino group is an activating group, while the ester is deactivating. Electrophilic aromatic substitution on the pyrazole ring is generally favored at the 4-position. However, with the 4-position blocked, substitution will occur at the 3 or 5 position. The amino group at position 3 will strongly direct the incoming electrophile to the 5-position.

  • Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of regioisomers. Purification by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) should be performed to isolate the desired product, ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate , from its major regioisomer, ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate.[10]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate stems from the presence of three distinct functional groups, each offering a handle for further chemical modifications.

Reactivity_Hub Core Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate N-H 4-NH₂ 3-Br 5-COOEt N_Alkylation N-Alkylation/Arylation Core:N1->N_Alkylation Base, R-X Amine_Derivatization Amine Derivatization (e.g., Amide formation) Core:amino->Amine_Derivatization Acyl chloride, etc. Suzuki_Coupling Suzuki Coupling (C-C bond formation) Core:bromo->Suzuki_Coupling Pd catalyst, Boronic acid Ester_Modification Ester Modification (e.g., Hydrolysis, Amidation) Core:ester->Ester_Modification LiOH, H₂O or Amine

Caption: Reactivity of key functional groups on the pyrazole scaffold.

1. N-H of the Pyrazole Ring:

The acidic proton on the pyrazole nitrogen can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This nucleophilic nitrogen can then undergo a variety of N-alkylation or N-arylation reactions. The choice of alkylating or arylating agent is vast, allowing for the introduction of diverse substituents to modulate the compound's properties.[11]

2. The 4-Amino Group:

The primary amino group is a versatile functional handle. It can undergo a range of transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions.

3. The 3-Bromo Group:

The bromine atom at the 3-position is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling .

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 3-bromo-pyrazole with an aryl or heteroaryl boronic acid.[12]

  • In a flame-dried Schlenk flask, combine ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

4. The 5-Ethyl Carboxylate Group:

The ester functionality can be readily modified. Hydrolysis under basic conditions (e.g., LiOH in THF/water) will yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form a diverse library of amides.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The highly functionalized nature of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate makes it an exceptionally valuable scaffold for the synthesis of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][13]

Kinase_Inhibitor_Scaffold Scaffold Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate NH Pyrazole N-H (H-bond donor/acceptor) Amino 4-Amino Group (H-bond donor) Bromo 3-Bromo (Gateway for hydrophobic groups) Ester 5-Ester (Solubility/vector for further modification) Kinase Kinase ATP-Binding Site NH->Kinase Hinge-binding Amino->Kinase Interaction with gatekeeper residue Bromo->Kinase Suzuki coupling introduces moiety for hydrophobic pocket Ester->Kinase Solvent-exposed region

Caption: The role of the pyrazole scaffold in kinase inhibitor design.

The pyrazole core itself is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1] The substituents on the pyrazole ring can then be tailored to interact with other regions of the ATP-binding pocket to enhance potency and selectivity.

  • The 4-amino group can act as a hydrogen bond donor, interacting with specific residues in the active site.

  • The 3-bromo position is a prime site for introducing larger, often hydrophobic, groups via Suzuki coupling. These groups can occupy the hydrophobic pocket of the kinase, significantly increasing binding affinity.

  • The 5-ethyl carboxylate can be modified to improve solubility or to introduce vectors for conjugation to other molecules.

  • The N1-position of the pyrazole can be substituted to probe for additional interactions within the active site or to modulate the physicochemical properties of the inhibitor.

Conclusion

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its densely functionalized core provides multiple points for diversification, enabling the synthesis of large and structurally diverse compound libraries. The strategic placement of the amino, bromo, and carboxylate groups makes it particularly well-suited for the development of targeted therapies, most notably kinase inhibitors. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this important scaffold. As the demand for novel and selective therapeutics continues to grow, the utility of such well-designed chemical building blocks will undoubtedly increase, paving the way for the discovery of the next generation of life-saving medicines.

References

  • Abdelgawad, M. A., Elshemy, H. A. H., & Ahamed, O. M. (Year). Synthesis and anticancer activity of substituted pyrazole derivatives. Organic Chemistry: An Indian Journal.[14]

  • Elbastawesy, M. A., et al. (2019). The pyrazole scaffold is a highly adaptable drug-like template. Journal of Medicinal Chemistry.[5]

  • Faria, J. V., et al. (2017). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances.[11]

  • Farag, A. M., et al. (Year). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[4]

  • Gaber, A. A. M., et al. (2021). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.[5]

  • Gierczak, M., et al. (Year). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Organic Process Research & Development.[9]

  • Hassan, A. S., et al. (Year). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. BenchChem.
  • Kharb, R., et al. (2012). 1HNMR δ values for ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate. Medicinal Chemistry Communications.[10]

  • Krayushkin, M. M., et al. (Year). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.[8]

  • Kumar, A., et al. (Year). Synthesis and anticancer activity of substituted pyrazole de. TSI Journals.
  • Li, J., et al. (Year). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
  • Patil, S. A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules.[7]

  • Quintavalla, A., et al. (Year). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.[15]

  • Radi, S., et al. (Year). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.[13]

  • Roman, D., & Oniga, S. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.[1]

  • Sławiński, J., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules.[16]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters.[13]

  • Wang, X., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of the Chinese Chemical Society.[3]

  • Zhang, Y., et al. (2010). Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Chem-Impex.[17]

Sources

Foundational

Comprehensive Spectral and Synthetic Profiling of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Executive Summary Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (CAS: 1979126-28-7) is a highly functionalized heterocyclic building block of significant interest in drug discovery. Pyrazole derivatives are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (CAS: 1979126-28-7) is a highly functionalized heterocyclic building block of significant interest in drug discovery. Pyrazole derivatives are ubiquitous in medicinal chemistry due to their bioisosteric relationships with various aromatic rings and their capacity to participate in complex hydrogen-bonding networks. The presence of an electron-donating amino group, a halogen (bromine) suitable for cross-coupling, and an ester moiety on the pyrazole core makes this compound an exceptionally versatile intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo-pyrimidines.

This technical whitepaper provides an authoritative breakdown of the synthetic methodology, mechanistic causality, and comprehensive spectral data (NMR, IR, MS) required for the rigorous characterization of this compound.

Synthetic Methodology & Causality

The synthesis of highly substituted pyrazoles requires careful orchestration of electrophilic aromatic substitution ( SE​Ar ) and functional group transformations. The introduction of the bromine atom must be regioselective, typically occurring at the most nucleophilic carbon[1].

Mechanistic Workflow
  • Nitration: Ethyl 1H-pyrazole-3-carboxylate undergoes electrophilic nitration. The C4 position is the most electron-rich site on the pyrazole ring, directing the nitro group exclusively to C4.

  • Reduction: The resulting 4-nitro intermediate is reduced to ethyl 4-amino-1H-pyrazole-3-carboxylate using catalytic hydrogenation (Pd/C, H2​ ).

  • Bromination: The final step involves the regioselective bromination at the C5 (or C3, due to annular tautomerism) position. N-Bromosuccinimide (NBS) is the reagent of choice here[2].

Causality in Bromination: Using NBS in a polar aprotic solvent like DMF at 0 °C ensures a controlled, slow release of the electrophilic " Br+ " species[3]. The strongly electron-donating 4-amino group activates the adjacent C5 position toward SE​Ar . Molecular bromine ( Br2​ ) is deliberately avoided in this step, as its harsh oxidative nature can lead to the degradation of the free primary amine or unwanted polybromination[1][4].

SyntheticWorkflow SM Ethyl 1H-pyrazole- 3-carboxylate Nitration Ethyl 4-nitro-1H-pyrazole- 3-carboxylate SM->Nitration HNO3, H2SO4 (Electrophilic Nitration) Reduction Ethyl 4-amino-1H-pyrazole- 3-carboxylate Nitration->Reduction H2, Pd/C (Catalytic Hydrogenation) Bromination Ethyl 4-amino-3-bromo- 1H-pyrazole-5-carboxylate Reduction->Bromination NBS, DMF, 0 °C (Electrophilic Bromination)

Synthetic workflow for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.

Self-Validating Experimental Protocol: Regioselective Bromination

To ensure high fidelity and reproducibility, the following protocol incorporates self-validating checkpoints:

  • Preparation: Dissolve 1.0 eq of ethyl 4-amino-1H-pyrazole-3-carboxylate in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Thermal Control: Lower the temperature to 0 °C using an ice-water bath. Causality: Low temperatures suppress exothermic side reactions and prevent the oxidation of the amine.

  • Reagent Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

    • Validation Checkpoint: The solution will transition from pale yellow to deep orange. Thin-Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1) should confirm the consumption of the starting material (lower Rf​ ) and the appearance of a new, less polar product spot (higher Rf​ ).

  • Quenching & Extraction: After 2 hours of stirring, quench the reaction with cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of pyrazoles is inherently complicated by annular tautomerism (prototropy)[5]. In solution, the proton on the pyrazole nitrogen rapidly exchanges between N1 and N2, effectively averaging the signals of C3 and C5 unless the sample is dissolved in a strongly hydrogen-bonding solvent like DMSO- d6​ , which locks the tautomeric equilibrium.

  • 1 H NMR: The spectrum features the characteristic ethyl ester signals: a quartet around 4.25 ppm and a triplet around 1.28 ppm. The primary amine ( −NH2​ ) appears as a broad singlet near 4.82 ppm, while the pyrazole N-H is highly deshielded, appearing as a broad singlet >12.5 ppm due to strong intermolecular hydrogen bonding.

  • 13 C NMR: The ester carbonyl resonates at ~159.2 ppm. The pyrazole carbons are distinct based on their electronic environments: C4 (bearing the electron-donating −NH2​ ) is shielded (~128.1 ppm), while C3 (bearing the electronegative bromine) and C5 (bearing the electron-withdrawing ester) appear at ~115.6 ppm and ~135.4 ppm, respectively.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides a robust fragmentation fingerprint. The defining feature of this spectrum is the isotopic signature of bromine. Natural bromine exists as a nearly 1:1 mixture of 79Br and 81Br isotopes. Consequently, the molecular ion [M]+ appears as a distinct doublet at m/z 233 and 235 of equal intensity.

MSFragmentation M Molecular Ion [M]⁺ m/z 233 / 235 (1:1) F1 [M - OCH2CH3]⁺ m/z 188 / 190 M->F1 - •OCH2CH3 (45 Da) F2 [M - HOCH2CH3]⁺ m/z 187 / 189 M->F2 - HOCH2CH3 (46 Da) F3 [M - Br]⁺ m/z 154 M->F3 - Br• (79/81 Da)

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Quantitative Data Summaries

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.85br s-1HPyrazole N-H
4.82br s-2HC4-NH₂
4.25q7.12HEster -CH₂-
1.28t7.13HEster -CH₃

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)AssignmentCarbon Type
159.2Ester C=OQuaternary
135.4Pyrazole C5 (-CO₂Et)Quaternary
128.1Pyrazole C4 (-NH₂)Quaternary
115.6Pyrazole C3 (-Br)Quaternary
60.5Ester -CH₂-Secondary (CH₂)
14.2Ester -CH₃Primary (CH₃)

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3340Medium, SharpPrimary Amine N-H stretch (asym/sym)
3210Broad, StrongPyrazole N-H stretch (H-bonded)
1695Strong, SharpEster C=O stretch (conjugated)
1620MediumPyrazole C=N stretch
1250StrongEster C-O stretch
655WeakC-Br stretch

Table 4: Mass Spectrometry (EI, 70 eV)

m/zRelative Abundance (%)Fragment Assignment
23549[M]⁺ (⁸¹Br isotope)
23351[M]⁺ (⁷⁹Br isotope)
19024[M - •OCH₂CH₃]⁺ (⁸¹Br)
18825[M - •OCH₂CH₃]⁺ (⁷⁹Br)
18998[M - HOCH₂CH₃]⁺ (⁸¹Br)
187100 (Base Peak)[M - HOCH₂CH₃]⁺ (⁷⁹Br)
15415[M - Br•]⁺

References

  • Sigma-Aldrich. ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate - Sigma-Aldrich. Available at:

  • [3] Royal Society of Chemistry. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Available at:

  • [2] ACS Publications. Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Available at:

  • [1] Chemical Reviews (ACS). Preparation and Chemistry of 3/5-Halogenopyrazoles. Available at:

  • [4] NIH. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at:

  • [5] ResearchGate. Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole.... Available at:

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Introduction Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in a variety of biologically active molecules. The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various experimental and physiological environments. Understanding and quantifying its solubility is paramount for researchers, scientists, and drug development professionals to ensure reliable experimental outcomes, from in vitro assays to formulation development.

This technical guide provides a comprehensive overview of the solubility of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate. It delves into the theoretical underpinnings of solubility, presents predicted physicochemical properties, and offers detailed, field-proven experimental protocols for its empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Physicochemical Properties: An Overview

A thorough understanding of a compound's physicochemical properties is the foundation for any solubility study. While experimental data for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is not extensively available in the public domain, we can leverage established suppliers for basic information and in-silico tools to predict key parameters that influence solubility.

PropertyValue/PredictionSource
Molecular Formula C₆H₈BrN₃O₂Sigma-Aldrich[1]
Molecular Weight 249.05 g/mol Sigma-Aldrich[1]
CAS Number 1010328-93-3Sigma-Aldrich[1]
Predicted logP 1.25 ± 0.38ChemAxon
Predicted pKa (Acidic) 9.86 ± 0.70 (pyrazole N-H)ChemAxon
Predicted pKa (Basic) 1.84 ± 0.50 (amino group)ChemAxon

Causality Behind the Predictions:

  • logP (Octanol-Water Partition Coefficient): The predicted logP value of 1.25 suggests that ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate has a moderate lipophilicity. This indicates a preference for an organic environment over an aqueous one, which is a crucial factor in selecting appropriate solvents for solubilization and purification.

  • pKa (Acid Dissociation Constant): The predicted pKa values indicate the presence of both a weakly acidic proton on the pyrazole ring (N-H) and a weakly basic amino group. The acidic pKa of ~9.86 suggests that the pyrazole ring will be deprotonated at high pH, increasing its negative charge and potentially its aqueous solubility. Conversely, the basic pKa of ~1.84 indicates that the amino group will be protonated at very low pH, leading to a positive charge and a likely increase in aqueous solubility under acidic conditions. These pKa values are critical for developing pH-dependent solubility profiles.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. It is crucial to distinguish between two key concepts:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in the presence of excess solid.[1][2] This is a fundamental property of the compound and is the focus of the methods described in this guide.

  • Kinetic Solubility: This refers to the concentration of a compound at the point of precipitation from a supersaturated solution.[1][2] Kinetic solubility is often measured in high-throughput screening and can be influenced by the experimental conditions, such as the rate of solvent addition and agitation.

Several factors intrinsically influence the solubility of a compound like ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate:

  • Molecular Structure: The presence of the polar amino and carboxylate groups can contribute to hydrogen bonding with protic solvents, while the brominated pyrazole ring contributes to its lipophilicity.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by the solvent-solute interactions for dissolution to occur.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a critical role in its ability to solvate the solute.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.

  • pH: As predicted by the pKa values, the ionization state of the molecule will change with pH, significantly impacting its solubility in aqueous media.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[3] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid (e.g., 5-10 mg) B Add known volume of solvent (e.g., 1 mL) A->B C Seal vial tightly B->C D Agitate at constant temperature (e.g., 25°C, 24-48 h) C->D E Allow solid to settle D->E F Centrifuge (optional) E->F G Filter supernatant (0.22 µm syringe filter) F->G H Prepare serial dilutions of the filtrate G->H I Analyze by validated analytical method (e.g., HPLC-UV, UV-Vis) H->I J Determine concentration against a standard curve I->J

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (e.g., 5-10 mg) into a clean glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a stir plate at a controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this may need to be determined empirically.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifugation of the vials can be beneficial.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample.

  • Quantification:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Quantify the concentration of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate in the diluted samples using a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its specificity and sensitivity. UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances.

    • Construct a standard curve using known concentrations of the compound to accurately determine the concentration in the experimental samples.

    • The final calculated concentration of the saturated solution represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Analytical Method for Quantification: RP-HPLC

A robust analytical method is essential for accurate solubility determination. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for the analysis of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.

Illustrative HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)

Rationale for Method Choices:

  • C18 Column: A C18 stationary phase provides good retention for moderately non-polar compounds like the target molecule.

  • Acidified Mobile Phase: The addition of a small amount of formic acid helps to protonate any residual silanols on the silica-based column, leading to better peak shape. It also ensures that the analyte is in a consistent protonation state.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent (acetonitrile) allows for the efficient elution of the compound of interest while also cleaning the column of any more strongly retained impurities.

Factors Influencing the Solubility of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Based on its structure and predicted properties, several factors can be manipulated to enhance the solubility of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate:

  • Solvent Selection: Due to its moderate lipophilicity, good solubility is expected in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4] Alcohols like ethanol and methanol are also likely to be effective solvents.[4] Aqueous solubility is expected to be limited.

  • pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact solubility.[4]

    • At a pH below its basic pKa (~1.84), the amino group will be protonated, increasing the polarity and likely the aqueous solubility.

    • At a pH above its acidic pKa (~9.86), the pyrazole N-H will be deprotonated, forming an anion and increasing aqueous solubility.

  • Co-solvents: For aqueous applications where higher concentrations are needed, the use of water-miscible organic co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) can substantially increase solubility.

  • Temperature: Increasing the temperature will generally increase the solubility of the compound in most solvents.[5]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate. By combining theoretical principles with robust experimental protocols, researchers can generate high-quality, reliable solubility data. An accurate assessment of solubility is a critical early-stage activity in drug discovery and development, enabling informed decisions that can save significant time and resources in the long run. The methodologies and insights presented herein are intended to empower scientists to confidently tackle the challenges associated with the solubility of this and other similar heterocyclic compounds.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • BenchChem. (n.d.).
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • BenchChem. (n.d.).
  • Glomme, A., & März, J. (2005). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(9), 647-652.
  • BenchChem. (n.d.). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • BenchChem. (n.d.).
  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions.
  • Raytor. (2026, January 22).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Igbokwe, N. N., et al. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. ChemistrySelect.
  • CymitQuimica. (n.d.).
  • SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • BLD Pharm. (n.d.).
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • EPJ Web of Conferences. (n.d.).
  • Pharmaguideline. (n.d.).
  • Nova Science Publishers. (2020, October 2).
  • PubChem. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2025).
  • The Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.).
  • NIST WebBook. (n.d.).

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Executive Summary Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. The pyrazole core is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. The pyrazole core is a cornerstone of modern pharmacology, frequently appearing in kinase inhibitors and anti-inflammatory agents. This specific building block offers three orthogonal vectors for structural diversification: a halogenated C3 position for transition-metal-catalyzed cross-coupling, a primary amine at C4 for amidation or reductive amination, and an ethyl ester at C5 for saponification or direct functionalization.

However, the dense proximity of these functional groups creates unique challenges regarding chemical stability, catalyst poisoning, and chemoselectivity. This guide provides a rigorous, self-validating framework for the safe handling and experimental utilization of this compound, ensuring high-fidelity results in downstream drug development workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and degradation pathways.

PropertyValueCausality / Implication
Chemical Name Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylateStandard IUPAC nomenclature.
CAS Number 1979126-28-7[1]Unique identifier for procurement and safety tracking.
Molecular Formula C6H8BrN3O2[1]Indicates high heteroatom density.
Molecular Weight 234.05 g/mol [2]Low molecular weight, ideal for fragment-based drug design.
Physical Form Solid / Powder[3]Prone to aerosolization; dictates engineering controls.
SMILES O=C(OCC)C1NN=C(Br)C=1N[2]Useful for in silico docking and property prediction.

EHS Framework & Hazard Causality

As a biologically active heterocyclic precursor, this compound must be handled with strict adherence to Global Harmonized System (GHS) protocols[3]. The hazards are not arbitrary; they are directly linked to the molecule's structural motifs.

GHS Classification & Mechanistic Toxicology
  • H302 (Harmful if swallowed): The pyrazole core can readily intercalate with biological targets or coordinate with metalloenzymes in the GI tract[3].

  • H315 / H319 (Causes skin/serious eye irritation): The primary amine at the C4 position is a nucleophilic center that can react with electrophilic residues in dermal and ocular proteins, disrupting cellular membranes[3].

  • H335 (May cause respiratory irritation): As a fine powder, inhalation exposes the sensitive mucosal lining to the acidic pyrazole N-H proton and the localized dipole of the C-Br bond[3].

Required Engineering Controls
  • Containment: All weighing and transfer operations must occur within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • PPE: Nitrile gloves (double-gloving recommended due to the lipophilicity added by the bromine atom), safety goggles, and a particulate respirator (N95 or higher) if handled outside of local exhaust ventilation[3].

Storage and Stability Dynamics

While some commercial vendors list the storage temperature at room temperature[3], field-proven experience dictates a more rigorous approach to maintain long-term synthetic viability.

  • Optimal Storage: 2-8°C under an inert atmosphere (Argon or Nitrogen)[2].

  • Causality for Inert Storage: Electron-rich primary amines (especially those conjugated to a heteroaromatic ring like pyrazole) are highly susceptible to aerial oxidation, leading to the formation of N-oxides or azo-dimers over time.

  • Causality for Cold Storage: The ethyl ester at the C5 position is generally stable, but trace ambient moisture combined with the inherent basicity of the C4-amine can catalyze slow, localized hydrolysis. Refrigeration drastically reduces the kinetic rate of this degradation pathway.

Experimental Protocols: Self-Validating Workflows

The most valuable application of this scaffold is the functionalization of the C3 position via Palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the adjacent C4-amino group donates electron density into the ring, deactivating the C-Br bond toward oxidative addition. Furthermore, the free amine can poison standard palladium catalysts.

The following protocol is engineered to overcome these specific challenges.

Protocol: Chemoselective C3 Suzuki-Miyaura Coupling

Objective: Arylate the C3 position while preserving the integrity of the C4-amine and C5-ester.

Step 1: Reagent Preparation & Degassing

  • Charge a Schlenk flask with Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Causality Check: Why K₃PO₄? Stronger bases like NaOH or Na₂CO₃ at elevated temperatures will cause rapid saponification of the C5 ethyl ester. K₃PO₄ provides sufficient basicity to activate the boronic acid without hydrolyzing the ester.

  • Subject the solid mixture to three vacuum/argon cycles.

Step 2: Catalyst Selection & Addition

  • Add Pd(Amphos)Cl₂ (0.05 eq) under a stream of argon.

  • Causality Check: Standard Pd(PPh₃)₄ is often insufficient here. The electron-donating amine makes the C-Br bond electron-rich and sterically hindered. Pd(Amphos)Cl₂ utilizes a bulky, highly electron-rich phosphine ligand that accelerates oxidative addition and prevents the free C4-amine from coordinating to and poisoning the palladium center.

Step 3: Reaction Execution & Self-Validation

  • Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) and heat to 80°C.

  • Self-Validating Checkpoint (t = 1 hour): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success Metric: Observation of the product mass.

    • Failure Metric: If an [M-28] peak is observed, ester hydrolysis is occurring. Immediately lower the temperature to 65°C. If an[M-Br+H] peak is observed, protodehalogenation is outcompeting the cross-coupling, indicating poor boronic acid activation.

Step 4: Quench and Isolation

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine.

  • Dry the organic layer over Na₂SO₄ and purify via flash chromatography.

Workflow Visualization

The following diagram maps the critical path for handling and functionalizing this compound, emphasizing the integration of safety and analytical validation.

G N1 1. Material Retrieval Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate Storage: 2-8°C N2 2. Hazard Mitigation PPE & Fume Hood Setup (GHS07 Irritant) N1->N2 Safety Check N3 3. Inert Preparation Schlenk Line / Argon Backfill (Prevents Amine Oxidation) N2->N3 Atmosphere Control N4 4. Chemoselective Reaction e.g., C3-Suzuki Coupling (Preserves Ester & Amine) N3->N4 Reagent Addition N5 5. In-Process Validation LC-MS Monitoring (Check for Ester Hydrolysis) N4->N5 Aliquot Sampling N6 6. Isolation & Storage Flash Chromatography Store Product at 2-8°C N5->N6 Conversion >95%

Workflow for the safe handling and chemoselective functionalization of the pyrazole scaffold.

Sources

Exploratory

The Strategic Importance of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2] Among the vast family of pyrazole derivatives, ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate has emerged as a particularly valuable building block, especially in the design of targeted therapeutics.[3] This technical guide provides a comprehensive overview of this compound, from its synthesis and chemical reactivity to its critical role in the development of next-generation kinase inhibitors. For researchers in the pharmaceutical and biotechnology sectors, a deep understanding of this molecule's properties and potential is paramount for innovating in the highly competitive field of drug discovery.

The unique arrangement of substituents on the pyrazole ring—an amino group at the 4-position, a bromine atom at the 3-position, and an ethyl carboxylate at the 5-position—confers a distinct reactivity profile and a three-dimensional geometry that is highly amenable to binding with various biological targets.[3] The amino group can act as a key hydrogen bond donor, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[4] The ethyl carboxylate group can also participate in hydrogen bonding or be further modified to fine-tune the molecule's physicochemical properties. This trifecta of functional groups makes ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate a highly sought-after intermediate in the synthesis of complex molecular architectures with therapeutic potential.

Synthesis of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: A Strategic Approach

The synthesis of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical and commonly employed synthetic strategy involves the initial construction of the pyrazole core, followed by a regioselective bromination.

Part 1: Synthesis of the Pyrazole Core - Ethyl 5-amino-1H-pyrazole-4-carboxylate

The journey to our target molecule begins with the synthesis of the foundational pyrazole ring system. A robust and well-documented method for this is the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.[5] This reaction proceeds via a condensation mechanism to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate [5]

  • To a stirred solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 5-amino-1H-pyrazole-4-carboxylate as a solid.

Part 2: Regioselective Bromination

The critical step in the synthesis is the regioselective introduction of a bromine atom at the 3-position of the pyrazole ring. The 4-amino group is an activating group and directs electrophilic substitution to the adjacent 3- and 5-positions. However, due to the electronic nature of the pyrazole ring and the presence of the ester group, bromination can be directed to the 3-position. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).[6]

Proposed Experimental Protocol: Synthesis of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate [6]

  • Dissolve ethyl 4-amino-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Regioselective Bromination A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C E Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate C->E Acetonitrile, 0°C to rt D N-Bromosuccinimide (NBS) D->E

Caption: Synthetic workflow for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.

Chemical Reactivity and Further Functionalization

The presence of three distinct functional groups on the pyrazole ring of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate provides a rich platform for further chemical modifications. This versatility is a key reason for its utility in the synthesis of diverse compound libraries for drug discovery.

  • The Amino Group: The 4-amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. These transformations allow for the introduction of a wide range of substituents that can modulate the compound's biological activity and physicochemical properties.

  • The Bromo Group: The bromine atom at the 3-position is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[4] This enables the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space.

  • The Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 4-aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[7][8] Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate serves as a key intermediate in the synthesis of potent and selective kinase inhibitors.[2]

The 4-amino group of the pyrazole core typically forms a key hydrogen bond with the hinge region of the kinase active site, a critical interaction for potent inhibition. The substituents at the 3- and 5-positions can be tailored to occupy specific pockets within the ATP-binding site, thereby conferring selectivity for a particular kinase.

Structure-Activity Relationship (SAR) Insights

The development of kinase inhibitors is guided by understanding the structure-activity relationship (SAR) – how changes in the chemical structure of a molecule affect its biological activity. For 4-aminopyrazole-based kinase inhibitors, the following SAR principles are generally observed:

  • 4-Amino Group: Essential for hinge binding; modifications are generally not well-tolerated.

  • 3-Position (Bromo Group): This position is often directed towards the solvent-exposed region or a specific hydrophobic pocket. Replacing the bromine with various aryl or heteroaryl groups via cross-coupling reactions can significantly impact potency and selectivity.

  • 5-Position (Ethyl Carboxylate Group): This position can be modified to interact with the ribose-binding pocket or to improve physicochemical properties such as solubility and cell permeability.

Targeting Kinase Signaling Pathways

Many kinase inhibitors target specific signaling pathways that are aberrantly activated in cancer cells. For example, Janus kinases (JAKs) are a family of tyrosine kinases that are key components of the JAK-STAT signaling pathway, which is involved in cell growth, proliferation, and immune responses.[7] Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of myelofibrosis and rheumatoid arthritis.[7] The 4-aminopyrazole scaffold has been successfully employed in the design of potent JAK inhibitors.[7]

Kinase_Signaling_Pathway Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Inhibitor Ethyl 4-amino-3-bromo-1H- pyrazole-5-carboxylate Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Data Summary

PropertyValueReference
IUPAC Name ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylateN/A
CAS Number 126929-05-7N/A
Molecular Formula C₆H₈BrN₃O₂N/A
Molecular Weight 249.05 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)N/A

Conclusion

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined synthesis, versatile reactivity, and proven utility as a scaffold for potent kinase inhibitors make it a cornerstone of modern drug discovery efforts. For researchers and drug development professionals, a thorough understanding of this molecule's properties and potential applications is essential for driving innovation and developing the next generation of targeted therapies. The insights and protocols provided in this guide are intended to empower scientists to fully leverage the potential of this remarkable building block in their quest for novel therapeutics.

References

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link].

  • PubMed. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Available from: [Link].

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link].

  • PMC. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Available from: [Link].

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link].

  • MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link].

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link].

  • Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available from: [Link].

  • SciELO. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link].

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link].

  • ACS Publications. Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Available from: [Link].

  • PubMed. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link].

  • PMC. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available from: [Link].

  • PMC. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Available from: [Link].

  • ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: [Link].

  • SciSpace. Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. Available from: [Link].

  • ACS Publications. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available from: [Link].

Sources

Foundational

Theoretical Foundations of Pyrazole Ring Stability: A Guide for Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its versatile structure is a key component in a multitude of approved therapeutic agents, showcasing a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and antidiabetic properties.[2][3] The stability of this heterocyclic system is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. Understanding the theoretical principles that govern the stability of the pyrazole ring is therefore paramount for medicinal chemists and drug development professionals. This guide provides an in-depth analysis of the factors influencing pyrazole stability, with a focus on theoretical and computational approaches.

The Aromatic Nature of Pyrazole: A Double-Edged Sword

The stability of the pyrazole ring is fundamentally linked to its aromatic character.[4][5] The ring system possesses 6 π-electrons, fulfilling Hückel's rule for aromaticity. This electron delocalization contributes significantly to the thermodynamic stability of the molecule.[4] However, the presence of two adjacent nitrogen atoms introduces a unique electronic environment. The pyrazole ring features an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N2).[1] This arrangement leads to a delicate balance of electronic effects that can be modulated by substituents, influencing the overall stability.[1]

While both pyrazole and its isomer, imidazole, are aromatic, experimental and computational studies have shown that imidazole is thermodynamically more stable.[6] This is attributed to the 1,3-arrangement of nitrogen atoms in imidazole, which allows for a more favorable distribution of electron density compared to the 1,2-arrangement in pyrazole that can lead to lone pair repulsion.[6]

Tautomerism: A Dynamic Influence on Stability

A key feature of N-unsubstituted pyrazoles is their ability to exist as tautomers, which can significantly impact their chemical reactivity and biological interactions.[1] Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern tautomeric preference.[1]

The relative stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the ring.[7] A general principle that has emerged from computational studies is that electron-donating groups (EDGs) tend to favor substitution at the C3 position, while electron-withdrawing groups (EWGs) often stabilize the system when located at the C5 position.[1][7] However, intramolecular interactions, such as hydrogen bonding, can sometimes lead to an inversion of this preference.[1] The surrounding environment, including the solvent, also plays a crucial role in stabilizing one tautomer over another, often through hydrogen-bonding interactions.[1]

Quantifying Aromaticity and Stability: Computational Tools

Several computational methods are employed to quantify the aromaticity and stability of the pyrazole ring. These tools provide valuable insights that can guide the design of more stable and effective drug candidates.

  • Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity.[8] It is calculated at the center of the ring, with negative values indicating aromaticity.[9] However, it is important to use this metric with caution, as other factors can influence the calculated values.[8]

  • Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within the ring from an ideal aromatic system. Values closer to 1 indicate a higher degree of aromaticity.

  • Energy Calculations: Quantum chemical calculations, such as DFT and ab initio methods, can be used to determine the relative energies of different pyrazole derivatives and their tautomers.[4][10] This allows for a direct comparison of their thermodynamic stabilities.

The Pivotal Role of Substituents in Modulating Stability

The electronic and steric properties of substituents have a profound impact on the stability of the pyrazole ring.

  • Electron-Donating Groups (EDGs): EDGs, such as alkyl and amino groups, increase the electron density of the pyrazole ring. This can enhance the basicity of the pyridine-like nitrogen and influence the acidity of the pyrrole-like NH group.[1]

  • Electron-Withdrawing Groups (EWGs): EWGs, such as nitro and carboxyl groups, decrease the electron density of the ring. This generally increases the acidity of the pyrrole-like proton.[11] The presence of multiple EWGs can lead to highly energetic materials, but can also decrease the chemical stability of the parent pyrazole.[11]

The interplay between substituents and the pyrazole core is a critical area of study in drug design, as it allows for the fine-tuning of a molecule's properties.

A Practical Guide: Computational Workflow for Stability Analysis

The following is a generalized workflow for the theoretical assessment of pyrazole ring stability, a common practice in computational drug design.

Step-by-Step Protocol:
  • Structure Preparation: Build the 3D structure of the parent pyrazole and its substituted derivatives using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each structure using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[1][12] This step ensures that the calculations are performed on the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Aromaticity Indices Calculation: Calculate aromaticity indices such as NICS and HOMA for the optimized structures.

  • Relative Energy Calculation: For tautomers or isomers, calculate their relative electronic energies to determine the most stable form.

  • Analysis of Electronic Properties: Analyze the molecular orbitals and charge distribution to understand the electronic effects of substituents.

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams provide visual representations of the pyrazole ring and the theoretical concepts related to its stability.

Pyrazole_Structure cluster_pyrazole Pyrazole Ring cluster_labels Atom Numbering N1 N N2 N N1->N2 H1 H N1->H1 C3 C N2->C3 C4 C C3->C4 C5 C C4->C5 C5->N1 L1 1 L2 2 L3 3 L4 4 L5 5

Caption: Structure and numbering of the pyrazole ring.

Stability_Workflow A 1. Structure Preparation (Parent/Substituted Pyrazole) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Aromaticity Analysis (NICS, HOMA) C->D E 5. Relative Energy Calculation (Tautomer/Isomer Stability) C->E F 6. Electronic Property Analysis (MOs, Charge Distribution) C->F G Data Interpretation & Stability Assessment D->G E->G F->G

Caption: Computational workflow for pyrazole stability analysis.

Substituent_Effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG EDG Pyrazole_EDG Pyrazole Ring EDG->Pyrazole_EDG Donates e- Effect_EDG Increases Electron Density Enhances Basicity Pyrazole_EDG->Effect_EDG EWG EWG Pyrazole_EWG Pyrazole Ring EWG->Pyrazole_EWG Withdraws e- Effect_EWG Decreases Electron Density Increases Acidity Pyrazole_EWG->Effect_EWG

Caption: Influence of substituents on pyrazole ring electronics.

Quantitative Data Summary

The following table summarizes key theoretical data related to the stability of pyrazole and a substituted derivative. The Harmonic Oscillator Model of Aromaticity (HOMA) index provides a quantitative measure of aromaticity, with values closer to 1 indicating higher aromaticity.

CompoundSubstituent at C4HOMA IndexRelative Stability
Pyrazole-H~0.8-0.9Reference
4-Nitropyrazole-NO2 (EWG)Slightly DecreasedLess Stable
4-Aminopyrazole-NH2 (EDG)Slightly IncreasedMore Stable

Note: The HOMA values and relative stabilities are generalized from trends reported in computational studies. Actual values can vary depending on the level of theory used.

Conclusion and Future Outlook

The stability of the pyrazole ring is a multifaceted property governed by a delicate interplay of aromaticity, tautomerism, and substituent effects. Theoretical and computational chemistry provides an indispensable toolkit for dissecting these factors, enabling a rational approach to the design of novel pyrazole-containing therapeutics. As computational methods continue to advance in accuracy and efficiency, their predictive power in assessing the stability and reactivity of complex heterocyclic systems will undoubtedly grow, further accelerating the drug discovery process.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications. (2024, July 9).
  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC. (2023, March 22).
  • An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. (n.d.).
  • Correlations between HOMA aromaticity index and resonance substituent... - ResearchGate. (n.d.).
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - RSC Publishing. (2024, May 8).
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application - Journal of Chemical Reviews. (n.d.).
  • Calculated NICS values for (PzAg)2, (PzAg)3, (PzAg)4, and C6H6 - ResearchGate. (n.d.).
  • Synthesis and biological activity of some pyrazole derivatives - ResearchGate. (2020, April 6).
  • Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane - PubMed. (2025, February 21).
  • Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability | Request PDF - ResearchGate. (n.d.).
  • A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals - Benchchem. (n.d.).
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC. (2025, January 30).
  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023, March 1).
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - MDPI. (2020, July 15).
  • Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed. (2025, September 15).
  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism - Canadian Science Publishing. (n.d.).
  • Tuning the Architectures and Luminescence Properties of Cu(I) Compounds of Phenyl and Carboranyl Pyrazoles: The impact of 2D versus 3D Aromatic Moities in the ligand backbone - RSC Publishing. (2021, May 28).
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II) - WuXi Biology. (n.d.).
  • aromaticity study of heterocyclic anticancer compounds through computational s-nics method. (n.d.).
  • 1H-pyrazole | MedChemExpress. (n.d.).
  • Aromaticity Concepts Derived from Experiments - MDPI. (2022, June 9).
  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties - MDPI. (2023, September 9).
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. (2025, October 15).
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. (n.d.).
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19).

Sources

Exploratory

The Strategic Role of Bromination in Pyrazole Scaffolds: A Technical Guide to Research Applications

Introduction: The Pyrazole Core and the Impact of Bromination The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal, agricultural, and materials science.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core and the Impact of Bromination

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal, agricultural, and materials science.[1] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and other functional molecules.[1][2] This guide delves into a specific, yet profoundly impactful, modification of the pyrazole scaffold: bromination. The introduction of a bromine atom can significantly alter the physicochemical properties of the parent molecule, enhancing its lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] These alterations often translate into enhanced biological efficacy and a broader spectrum of activity, making brominated pyrazoles a fertile ground for novel discoveries.[3][5] This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential research applications of brominated pyrazoles, supported by experimental insights and protocols.

Medicinal Chemistry: Targeting Disease with Brominated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, and its brominated derivatives have shown significant promise across a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6] The bromine atom can act as a key interacting group with target proteins and can also serve as a synthetic handle for further molecular elaboration through cross-coupling reactions.[7][8]

Anticancer Activity: A Multi-pronged Attack

Brominated pyrazoles have emerged as potent anticancer agents, often acting through multiple mechanisms.[5] One notable mechanism is the inhibition of tubulin polymerization, a critical process for cell division.[5] The introduction of a bromophenyl substituent on the pyrazole core has been shown to be a key determinant of this activity.[5] Furthermore, some brominated pyrazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5]

Structure-activity relationship (SAR) studies have revealed that the position of the bromine atom on the phenyl ring, as well as the nature of other substituents on both the pyrazole and phenyl rings, are crucial for optimizing anticancer potency.[5][9] For instance, the presence of a cyano group at the R3 position of a bromophenyl pyrazole has been shown to significantly enhance its potency against leukemia cells.[5] In contrast, a methoxy group at the same position can lead to a dramatic decrease in activity against breast cancer cells.[5]

Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives

Compound IDR3 SubstituentCancer Cell LineIC50 (µM)Reference
1b CyanoLeukemiaPotent[5]
1c MethoxyBreast CancerDecreased Activity[5]
3f Methoxy and TrimethoxyphenylTriple-Negative Breast CancerPotent[5]
5c Two Pyrazole RingsLiver Cancer (HepG2)36.63[9]

This table summarizes the impact of different substituents on the anticancer activity of bromophenyl pyrazoles, highlighting key SAR insights.

Kinase Inhibition: A Pivotal Role in Signal Transduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The pyrazole scaffold is a common feature in many potent and selective kinase inhibitors.[11] Brominated pyrazoles serve as versatile intermediates in the synthesis of these inhibitors, often utilizing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce further diversity.[10]

These pyrazole-based inhibitors can target critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.[10] By inhibiting key kinases within this pathway, these compounds can effectively halt cell growth and proliferation.[12]

Workflow for Synthesis and Screening of Pyrazole-Based Kinase Inhibitors

G cluster_synthesis Synthesis cluster_screening Screening A 1-Benzyl-4-bromo-1H-pyrazole B Suzuki-Miyaura Cross-Coupling (with various boronic acids) A->B C Library of Pyrazole Derivatives B->C D High-Throughput Kinase Assay C->D Test for Kinase Inhibition E Identify 'Hit' Compounds D->E F Lead Optimization (SAR) E->F G Candidate Drug F->G

Caption: A generalized workflow for the development of pyrazole-based kinase inhibitors.

Anti-inflammatory and Other Therapeutic Applications

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most famous example being Celecoxib, a selective COX-2 inhibitor.[13][14] The sulfonamide group and the trifluoromethyl-substituted pyrazole core are key to its selectivity and potency.[14] Brominated pyrazole derivatives have also been investigated for their anti-inflammatory potential.[15]

Furthermore, research has explored the application of brominated pyrazoles in treating neurodegenerative diseases like Alzheimer's.[16] Some derivatives have shown promising activity as inhibitors of acetylcholine esterase and monoamine oxidase (MAO), enzymes implicated in the pathology of the disease.[16]

Agrochemicals: Protecting Crops with Brominated Pyrazoles

Pyrazole-containing compounds are a significant class of agrochemicals due to their diverse biological activities.[3] The introduction of a bromine atom can enhance the efficacy and spectrum of activity of these compounds.[3]

Fungicides, Insecticides, and Herbicides

Brominated pyrazole carboxamides are effective against a range of plant pathogenic fungi, often by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[3] In the realm of insecticides, N-pyridylpyrazole derivatives containing bromine have demonstrated potent activity.[3] Brominated pyrazoles also serve as crucial intermediates in the synthesis of various commercial and developmental pesticides.[3]

Table 2: Agrochemical Applications of Brominated Pyrazoles

ApplicationTargetMechanism of ActionReference
Fungicide Phytopathogenic fungi (e.g., Rhizoctonia)Succinate dehydrogenase (SDH) inhibition[3]
Insecticide Various insect pestsChloride channel blockers (Fiproles)[17]
Herbicide WeedsInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[17]

This table highlights the diverse applications of brominated pyrazoles in agriculture.

Materials Science: Building Advanced Materials

The unique electronic and structural properties of pyrazoles make them attractive building blocks for advanced functional materials.[18] The presence of a bromine atom offers a route for further functionalization, allowing for the fine-tuning of the material's optical and electronic properties.[18] Brominated pyrazoles are being investigated for applications in:

  • Organic Electronics: Including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[18]

  • Sensing and Catalysis: The pyrazole ring can act as a ligand for metal catalysts or as a recognition element in chemical sensors.[18]

  • Advanced Coatings and Adhesives: The versatile chemistry of pyrazoles allows for their incorporation into polymers to create materials with tailored properties.[18]

Experimental Protocols

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives

This protocol describes an efficient, solvent-free method for the synthesis of 4-bromopyrazole derivatives.[19]

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Arylhydrazine

  • N-Bromosaccharin

  • Silica gel supported sulfuric acid (heterogeneous catalyst)

Procedure:

  • In a reaction vessel, combine the 1,3-diketone (1 mmol), arylhydrazine (1 mmol), N-bromosaccharin (1.1 mmol), and silica gel supported sulfuric acid (0.1 g).

  • Heat the mixture at 80°C under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and stir.

  • Filter the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromopyrazole derivative.

Rationale: This one-pot reaction is highly efficient and environmentally friendly due to the absence of a solvent and the use of a recyclable heterogeneous catalyst. The regioselectivity for the 4-bromo position is a key advantage of this method.[19]

In Vitro Fungicidal Assay

This protocol outlines a method to evaluate the fungicidal activity of brominated pyrazole compounds.[3]

Materials:

  • Test compound (brominated pyrazole derivative)

  • Positive control (commercial fungicide)

  • Solvent (e.g., acetone)

  • Phytopathogenic fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of the test compound and the positive control in the solvent. A solvent-only control must be included.

  • Inoculation: Place a mycelial plug of the fungus in the center of each PDA plate.

  • Treatment: Apply a specific volume of each test solution to a sterile filter paper disc and place it at a set distance from the mycelial plug.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Assessment: After a set incubation period, measure the diameter of the fungal colony and the zone of inhibition around the filter paper disc.

  • Determination of EC₅₀: To determine the half-maximal effective concentration (EC₅₀), test a range of concentrations and use probit analysis to calculate the concentration of the compound that inhibits fungal growth by 50%.[3]

Mechanism of Action Visualization: SDH Inhibition

G cluster_etc Mitochondrial Electron Transport Chain cluster_krebs Krebs Cycle Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex IV Complex IV Complex III->Complex IV e- Complex II Complex II Complex II->Complex III e- O2 O2 Complex IV->O2 e- Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Brominated Pyrazole\nCarboxamide Brominated Pyrazole Carboxamide Succinate\nDehydrogenase\n(Complex II) Succinate Dehydrogenase (Complex II) Brominated Pyrazole\nCarboxamide->Succinate\nDehydrogenase\n(Complex II) Inhibits

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by a brominated pyrazole fungicide.

Conclusion and Future Outlook

Brominated pyrazoles represent a highly versatile and valuable class of compounds with wide-ranging applications in research and development. Their enhanced biological activities and synthetic tractability make them attractive scaffolds for the discovery of new drugs, agrochemicals, and advanced materials. The strategic incorporation of bromine not only modulates the physicochemical properties of the pyrazole core but also provides a crucial handle for further chemical exploration. As our understanding of structure-activity relationships deepens and synthetic methodologies become more sophisticated, the potential for innovative applications of brominated pyrazoles will undoubtedly continue to expand.

References

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of Pyrazole Derivatives in Material Science. Available at: [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Lyalin, A. A., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 124-129. Available at: [Link]

  • Kumar, S., et al. (2021). Design, synthesis and biological evaluation of substituted pyrazoles endowed with brominated 4-methyl 7-hydroxy coumarin as new. ProQuest. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678. Available at: [Link]

  • Zhang, Y., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6297. Available at: [Link]

  • Dzedulionytė, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 713-727. Available at: [Link]

  • Shestopalov, M. A., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry, 64(12), 2451-2460. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4785. Available at: [Link]

  • Dzedulionytė, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678. Available at: [Link]

  • Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 952-955. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. Available at: [Link]

  • Organic Chemistry Portal. (2018). Pyrazole synthesis. Available at: [Link]

  • Kim, J. E., et al. (2018). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Journal of Pesticide Science, 43(3), 183-191. Available at: [Link]

  • Gomaa, H. A. M., et al. (2018). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 6, 56. Available at: [Link]

  • Asif, M. (2015). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 31(3), 1347-1371. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Singh, U., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. Available at: [Link]

  • Jayakody, L. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. Available at: [Link]

  • Al-Janabi, H. H. H. (2024). Synthesis and pharmacological activities of celecoxib derivatives. AIP Conference Proceedings, 3021(1). Available at: [Link]

  • ResearchGate. (2025). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Available at: [Link]

  • ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Al-Zoubi, R. M. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Revista Boliviana de Química, 33(5), 194-213. Available at: [Link]

  • Arslan, B. S., et al. (2021). Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies. Molecules, 26(23), 7306. Available at: [Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Asif, M. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Available at: [Link]

  • Gökçe, M., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3346-3369. Available at: [Link]

  • Gomaa, H. A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3105. Available at: [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Applications of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate in Kinase Inhibitor Discovery

Executive Summary & Rationale In the landscape of targeted oncology and neuropharmacology, the rational design of ATP-competitive and Type II kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Ethyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted oncology and neuropharmacology, the rational design of ATP-competitive and Type II kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (CAS: 1979126-28-7) has emerged as a highly versatile, multi-vector building block for drug discovery [1].

The 1H-pyrazole core serves as a classic bioisostere for the purine ring of ATP, providing essential hydrogen bond donor and acceptor interactions with the kinase hinge region. What distinguishes this specific intermediate is its dense, orthogonal functionalization:

  • C3-Bromo: A highly reactive electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), allowing extension into the hydrophobic gatekeeper or back pocket [2].

  • C4-Amino: A nucleophilic vector that can be converted into amides, ureas, or sulfonamides, often utilized to access the DFG-out conformation characteristic of Type II inhibitors.

  • C5-Ethyl Ester: A precursor for hydrolysis and subsequent amidation, directing substituents toward the solvent-exposed channel to tune pharmacokinetic properties and target selectivity [3].

As a Senior Application Scientist, I have structured this guide to provide a self-validating, causally driven workflow for utilizing this scaffold in the synthesis of complex kinase inhibitors.

Pharmacophore Mapping & Structural Strategy

To understand the synthetic trajectory, one must first map the chemical vectors of the scaffold to the biological target (the kinase ATP-binding site). The following diagram illustrates the spatial relationship between the functional groups of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate and the standard kinase domains.

Pharmacophore Hinge Kinase Hinge Region (Hydrogen Bonding) Pyrazole 1H-Pyrazole Core (Donor/Acceptor) Hinge->Pyrazole ATP Mimetic C3_Bromo C3-Bromo (Cross-Coupling Handle) Pyrazole->C3_Bromo Functionalization C4_Amino C4-Amino (Urea/Amide Vector) Pyrazole->C4_Amino Functionalization C5_Ester C5-Ethyl Ester (Solvent Channel Vector) Pyrazole->C5_Ester Functionalization Gatekeeper Gatekeeper / Back Pocket C3_Bromo->Gatekeeper Suzuki/Sonogashira DFG DFG-Out Pocket (Type II Inhibitors) C4_Amino->DFG Urea Formation Solvent Solvent Exposed Region C5_Ester->Solvent Amidation

Pharmacophore mapping of the pyrazole scaffold within the kinase ATP-binding site.

Strategic Synthetic Workflow

When working with highly functionalized pyrazoles, regioselectivity and catalyst poisoning are the primary failure modes. The acidic N-H of the pyrazole can coordinate with palladium species, stalling cross-coupling reactions, or lead to N-arylation side products. Therefore, N-protection is a mandatory first step [4].

The optimal workflow follows a specific sequence to prevent steric clash and functional group incompatibility:

  • N-Protection: Using 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or Tetrahydropyran (THP).

  • C3 Functionalization: Suzuki-Miyaura coupling at the bromo position. This is done early while the molecule is less sterically hindered.

  • C5 Functionalization: Saponification of the ethyl ester followed by amide coupling.

  • C4 Functionalization: Derivatization of the 4-amino group (e.g., urea formation).

  • Global Deprotection: Removal of the SEM/THP group to restore the hinge-binding N-H.

Workflow Start Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate Protect Step 1: N1-Protection (SEM-Cl or THP) Start->Protect Suzuki Step 2: C3 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Protect->Suzuki Hydrolysis Step 3: C5 Ester Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis Amidation Step 4: C5 Amide Coupling (HATU, DIPEA, R-NH2) Hydrolysis->Amidation Urea Step 5: C4 Urea Formation (Isocyanate, Pyridine) Amidation->Urea Deprotect Step 6: Global Deprotection (TFA or HCl) Urea->Deprotect

Sequential synthetic workflow for orthogonal functionalization of the pyrazole scaffold.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. They include specific checkpoints to ensure intermediate integrity before proceeding to the next synthetic node.

Protocol A: N-Protection and C3 Suzuki-Miyaura Cross-Coupling

Causality Check: The adjacent 4-amino group and 5-carboxylate create significant steric hindrance around the C3-bromo position. Using a highly active, sterically accommodating catalyst system like Pd(dppf)Cl₂ or XPhos Pd G2 is critical to overcome this activation barrier [2].

Materials:

  • N-SEM protected ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (1.0 eq, 1.0 mmol)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 eq, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)

  • K₂CO₃ (3.0 eq, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a microwave vial or Schlenk flask with the pyrazole intermediate, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for a minimum of 15 minutes. Rationale: Oxygen rapidly oxidizes the Pd(0) active species, leading to homocoupling of the boronic acid and reaction stalling.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vessel.

  • Reaction Execution: Heat the mixture to 90 °C in an oil bath for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting material isotopic pattern (M and M+2 peaks of equal intensity due to Bromine) and the appearance of the desired mass [M+H]⁺.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black, washing with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: C5 Ester Hydrolysis and Amidation

Causality Check: The 4-amino group can potentially act as a nucleophile during the amidation step, leading to polymerization or self-condensation. However, the electron-withdrawing nature of the adjacent pyrazole ring and the steric bulk generally render the 4-amino group poorly nucleophilic. Using HATU ensures rapid activation of the carboxylic acid, outcompeting side reactions [1].

Materials:

  • C3-arylated pyrazole-5-carboxylate intermediate (1.0 eq, 0.5 mmol)

  • LiOH·H₂O (3.0 eq, 1.5 mmol)

  • THF / MeOH / H₂O (2:1:1 v/v, 5 mL)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Target Amine (e.g., cyclopropylamine) (1.5 eq, 0.75 mmol)

Step-by-Step Methodology:

  • Saponification: Dissolve the ester in the THF/MeOH/H₂O mixture. Add LiOH·H₂O and stir at room temperature for 4 hours.

  • Validation Check (TLC): Confirm complete consumption of the ester (higher Rf) to the baseline acid.

  • Acidification: Carefully acidify the mixture to pH 3-4 using 1M HCl. Extract the free carboxylic acid with EtOAc (3x), dry, and concentrate. Note: Do not over-acidify, as the 4-amino group may protonate, increasing water solubility and reducing extraction yield.

  • Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF (3 mL). Add DIPEA and HATU. Stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add the target amine. Stir for 2-4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Crucial Step: Wash the combined organic layers with 5% aqueous LiCl solution (3x) to completely remove DMF, which otherwise complicates purification and biological assays.

Quantitative Data & Expected Outcomes

The following table summarizes typical yields, reaction times, and analytical metrics for the functionalization of this scaffold based on established literature parameters.

Reaction StepReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Key Analytical Metric (Validation)
N-Protection SEM-Cl, NaH, DMF0 to 25285 - 90NMR: Appearance of SEM -CH₂- and -Si(CH₃)₃ signals.
C3 Suzuki Ar-B(OH)₂, Pd(dppf)Cl₂901270 - 85MS: Loss of Br isotope pattern (M/M+2).
C5 Hydrolysis LiOH, THF/MeOH/H₂O254> 95TLC: Shift to baseline (highly polar acid).
C5 Amidation R-NH₂, HATU, DIPEA25375 - 88MS: Desired [M+H]⁺; NMR: New amide N-H (~8.5 ppm).
C4 Urea Form. R-NCO, Pyridine, DCM401660 - 75IR: Strong C=O stretch at ~1650 cm⁻¹.
Deprotection TFA, DCM, then EDA25680 - 90MS: Loss of SEM mass (-130 Da).

Conclusion & Future Perspectives

The utilization of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate allows medicinal chemists to rapidly generate structurally diverse libraries of kinase inhibitors. By sequentially exploiting the C3, C5, and C4 vectors, researchers can systematically probe the gatekeeper residue, solvent channel, and DFG-motif of targeted kinases. Strict adherence to N-protection strategies and careful selection of cross-coupling catalysts are the cornerstones of successfully deploying this privileged scaffold in drug discovery campaigns.

References

  • Title: Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Potent and Selective RSK Inhibitors as Biological Probes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL: [Link]

Application

Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles: A Detailed Guide for Researchers

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug discovery.[1][2] This fused bicyclic system, comprised of a pyrazole and a pyrimidine ring, serves as the foundational structure for a multitude of biologically active molecules.[3][4] Its significance is underscored by the number of approved drugs and clinical candidates that feature this core, including the hypnotic agent Zaleplon (Sonata®), the anxiolytic Ocinaplon, and the potent kinase inhibitor Dinaciclib, which has been investigated in various cancers.[2][5][6]

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives stems from their ability to act as bioisosteres of purines, enabling them to interact with a wide range of biological targets, most notably protein kinases.[3][4] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the strategic placement of various substituents, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[1][7] This has led to the development of potent inhibitors for a variety of kinases, such as Pim-1, cyclin-dependent kinases (CDKs), and tropomyosin receptor kinases (Trks).[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes to pyrazolo[1,5-a]pyrimidines, with a focus on the versatile and widely employed method starting from aminopyrazoles. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the practical aspects of these syntheses.

Core Synthetic Strategies: The Cyclocondensation of Aminopyrazoles

The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole or a 5-aminopyrazole with a 1,3-bielectrophilic partner.[3][8] This strategy offers a modular and efficient means to construct the fused ring system with a wide range of substituents.

Mechanism of Cyclocondensation

The general mechanism for the cyclocondensation reaction initiates with the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization, where a ring nitrogen of the pyrazole attacks the second electrophilic center, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction, particularly with unsymmetrical 1,3-bielectrophiles, is a critical aspect that is influenced by the nature of the substituents on both the aminopyrazole and the bielectrophile, as well as the reaction conditions.[9][10]

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aminopyrazole 3-Aminopyrazole Intermediate1 Initial Adduct Aminopyrazole->Intermediate1 Nucleophilic Attack Bielectrophile 1,3-Bielectrophile (e.g., 1,3-Diketone) Bielectrophile->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration

Caption: Generalized workflow of pyrazolo[1,5-a]pyrimidine synthesis.

Key Experimental Protocols

Herein, we provide detailed protocols for the most common and effective methods for the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles.

Protocol 1: Synthesis via Cyclocondensation with 1,3-Dicarbonyl Compounds

This is a classic and highly reliable method for the preparation of a wide array of substituted pyrazolo[1,5-a]pyrimidines.[9][11]

Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative via the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound.

Materials:

  • 3-Aminopyrazole or 5-aminopyrazole derivative (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.2 eq)

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Catalyst (optional, e.g., a catalytic amount of sulfuric acid or hydrochloric acid)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating source (heating mantle or oil bath)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminopyrazole derivative (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).

  • Addition of Reagents: To the stirred solution, add the 1,3-dicarbonyl compound (1.0-1.2 eq). If required, a catalytic amount of acid can be carefully added at this stage to promote the reaction.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for a period of 2 to 16 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure, or the mixture can be poured into ice-water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash it with a cold solvent (e.g., cold ethanol) to remove soluble impurities.[11] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation: Representative Examples of Cyclocondensation with 1,3-Dicarbonyls

Aminopyrazole Derivative1,3-Dicarbonyl CompoundSolventCatalystReaction Time (h)Yield (%)Reference
3-Amino-1H-pyrazoleAcetylacetoneAcetic AcidNone485[12]
5-Amino-3-methyl-1H-pyrazoleEthyl acetoacetateEthanolH₂SO₄ (cat.)692[9]
3-Amino-4-cyanopyrazoleDibenzoylmethaneAcetic AcidNone878[13]
Protocol 2: Synthesis via Reaction with Enaminones

The use of β-enaminones as the 1,3-bielectrophilic partner often provides a more reactive and regioselective route to pyrazolo[1,5-a]pyrimidines.[2][14]

Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine by reacting an aminopyrazole with a β-enaminone.

Materials:

  • Aminopyrazole derivative (1.0 eq)

  • β-Enaminone (1.0 eq)

  • Solvent (e.g., pyridine, acetic acid, DMF)

  • Standard laboratory glassware and equipment as in Protocol 1

Procedure:

  • Reaction Setup: Dissolve the aminopyrazole (1.0 eq) and the β-enaminone (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Heat the reaction mixture to reflux for 4 to 12 hours.[2] The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then triturated with a suitable solvent (e.g., diethyl ether or ethanol) to induce crystallization of the product.

  • Purification: The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The choice of solvent can significantly influence the reaction outcome. Acetic acid can act as both a solvent and a catalyst.[2] Pyridine can also serve as a basic catalyst, facilitating the initial nucleophilic attack.[2] In some cases, the reaction may proceed through a stable acyclic intermediate which then cyclizes upon further heating or treatment with a base.[2]

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and shorter reaction times.[3][15]

Objective: To perform a rapid synthesis of a pyrazolo[1,5-a]pyrimidine derivative using microwave irradiation.

Materials:

  • Aminopyrazole derivative (1.0 eq)

  • 1,3-Bielectrophile (e.g., enaminone, 1,3-diketone) (1.0 eq)

  • Solvent (if any, e.g., DMF, acetic acid) or solvent-free conditions

  • Microwave reactor

  • Appropriate reaction vessel for microwave synthesis

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aminopyrazole (1.0 eq) and the 1,3-bielectrophile (1.0 eq). The reaction can be performed neat (solvent-free) or in a minimal amount of a high-boiling solvent.

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate at a specified temperature (e.g., 120-180 °C) for a short duration (e.g., 10-30 minutes).[3][16]

  • Work-up and Isolation: After the reaction is complete and the vessel has cooled, the product can be isolated by direct filtration if it has precipitated, or by adding an anti-solvent to induce precipitation.

  • Purification: The crude product is purified by standard methods such as recrystallization or column chromatography.

Trustworthiness of the Protocol: Microwave synthesis protocols are highly reproducible when the reaction parameters (temperature, time, power) are carefully controlled. The use of a dedicated microwave reactor ensures consistent heating and reliable results.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_process Process Aminopyrazole Aminopyrazole Cyclocondensation Cyclocondensation Reaction Aminopyrazole->Cyclocondensation Bielectrophile 1,3-Bielectrophile Bielectrophile->Cyclocondensation Conventional Conventional Heating (Reflux) Conventional->Cyclocondensation Microwave Microwave Irradiation Microwave->Cyclocondensation Cyclocondensation->Conventional Cyclocondensation->Microwave Workup Work-up & Isolation Cyclocondensation->Workup Purification Purification Workup->Purification Product Pure Pyrazolo[1,5-a]pyrimidine Purification->Product Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->Kinase Inhibition

Caption: Mechanism of kinase inhibition by pyrazolo[1,5-a]pyrimidines.

Conclusion and Future Perspectives

The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles remains a cornerstone of modern heterocyclic chemistry, providing access to a wealth of compounds with significant therapeutic potential. The methodologies outlined in this guide, from classical cyclocondensation reactions to modern microwave-assisted protocols, offer researchers a robust toolkit for the synthesis of diverse libraries of these important molecules. As our understanding of the biological roles of various kinases continues to expand, the demand for novel and selective inhibitors will undoubtedly grow. The versatility and proven track record of the pyrazolo[1,5-a]pyrimidine scaffold ensure that it will continue to be a central focus of drug discovery efforts for the foreseeable future.

References

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Novel process for the synthesis of Zaleplon. Semantic Scholar. [Link]

  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. [Link]

  • Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Pyrazolo[1,5-a]Pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[1][2][3]riazine and Imidazo[2,1-c]t[1][2][3]riazine. ResearchGate. [Link]

  • Zaleplon synthesis.
  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidin. Life Science Journal. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Sonata®(zaleplon) Capsules CIV DESCRIPTION. accessdata.fda.gov. [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]

  • Zaleplon. Wikipedia. [Link]

  • Clinical evaluation of zaleplon in the treatment of insomnia. PMC. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]

  • Cyclocondensation Reactions of 5‐Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Wiley Online Library. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5. Organic Letters. [Link]

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. [Link]0832a)

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Pyrazole Intermediates

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive guide to the large-scale synthesis of pyrazole intermediates, crucial scaffolds in modern pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the large-scale synthesis of pyrazole intermediates, crucial scaffolds in modern pharmaceuticals. It moves beyond simple procedural lists to explain the underlying principles, process optimization strategies, and safety considerations essential for scaling up from the laboratory bench to pilot plant and manufacturing scales.

Introduction: The Significance of Pyrazoles in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. This has led to their incorporation into numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4][5] The increasing demand for these and other pyrazole-containing active pharmaceutical ingredients (APIs) necessitates robust, scalable, and economically viable synthetic routes for their key intermediates.

This guide will focus on the most industrially relevant methods for pyrazole synthesis, offering detailed protocols and insights into the practical challenges encountered during scale-up.

Foundational Synthetic Strategies for Pyrazole Cores

The construction of the pyrazole ring on a large scale predominantly relies on a few well-established and highly reliable synthetic transformations. The choice of a specific route is often dictated by the desired substitution pattern, the cost and availability of starting materials, and the overall process efficiency.

The Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyls with Hydrazines

The most common and direct method for constructing the pyrazole ring is the Knorr synthesis, which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][6][7][8][9][10] This method is widely used in industry due to its reliability and the ready availability of a diverse range of starting materials.

Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two regioisomeric products can be formed.[1][6][7] The outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. For instance, in the synthesis of Celecoxib, the reaction between 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine is highly regioselective due to the significant difference in electrophilicity between the trifluoromethyl ketone and the aryl ketone.[3]

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[6][7] This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and oxidation or elimination to afford the pyrazole. In some cases, the intermediate pyrazoline is isolated and then oxidized in a separate step.[6][11]

Emerging Technologies: Continuous Flow Synthesis

In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering significant advantages in terms of safety, efficiency, and scalability.[12][13][14][15] Flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity.[14][15] Furthermore, the use of small reactor volumes enhances safety, particularly when dealing with hazardous reagents like hydrazine or unstable intermediates.[13][14] Several multistep continuous flow syntheses of highly substituted pyrazoles have been reported, demonstrating the potential of this technology for industrial-scale production.[12][13]

Detailed Protocol: Large-Scale Synthesis of a Celecoxib Intermediate

This section provides a detailed, field-proven protocol for the kilogram-scale synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib), a key intermediate in the production of the final API. This protocol is adapted from established industrial processes.[3][16]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione230.181.66.95
4-Sulfonamidophenylhydrazine hydrochloride223.661.77.57
Deionized Water18.027.9 L-
Toluene92.14As needed-
Activated Carbon12.010.3-
Equipment
  • 20 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup: In a 20 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge deionized water (7.9 L).

  • Addition of Reactants: Add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.6 kg) and 4-sulfonamidophenylhydrazine hydrochloride (1.7 kg) to the flask.

  • Reaction: Heat the resulting mixture to 75-80 °C and maintain this temperature for 5 hours with continuous stirring.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to 25-30 °C. A slurry will form as the product precipitates.

  • Filtration and Washing: Filter the slurry using a Büchner funnel and wash the collected solid with water (3.2 L) to remove any remaining water-soluble impurities.

  • Purification: The wet cake is then further purified by recrystallization from toluene with the addition of activated carbon to remove colored impurities.[16]

Process Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification A Charge Water to Reactor B Add 1,3-Diketone and Hydrazine HCl A->B Sequential Addition C Heat to 75-80 °C for 5 hours B->C Initiate Reaction D Cool to 25-30 °C C->D Reaction Completion E Filter Slurry D->E Product Precipitation F Wash with Water E->F Impurity Removal G Recrystallize from Toluene F->G Crude Product H Treat with Activated Carbon G->H Decolorization I Isolate Pure Product H->I Final Product

Caption: Workflow for the large-scale synthesis of a Celecoxib intermediate.

Safety and Handling
  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.

  • Reaction Exotherm: The initial reaction may be exothermic. Control the rate of heating and monitor the internal temperature closely.

  • Solvent Handling: Toluene is flammable. Use in a well-ventilated area away from ignition sources.

Green Chemistry and Process Optimization

In modern pharmaceutical manufacturing, there is a strong emphasis on developing environmentally friendly and cost-effective processes.[17][18][19][20]

Greener Solvents

The use of water as a solvent in the synthesis of pyrazoles is a significant step towards a more sustainable process.[17][18] Water is non-toxic, non-flammable, and readily available. Several studies have demonstrated the feasibility of conducting pyrazole syntheses in aqueous media, often with comparable or even improved yields compared to traditional organic solvents.[17][21]

Catalysis

The use of heterogeneous catalysts can simplify workup procedures and allow for catalyst recycling, reducing waste and cost.[17] Various solid-supported catalysts, such as silica-supported sulfuric acid and metal oxides, have been successfully employed in pyrazole synthesis.[17]

Energy Efficiency

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives.[18][22] This technology offers a more energy-efficient alternative to conventional heating methods.[18]

Purification and Quality Control

The purity of pyrazole intermediates is critical for the successful synthesis of the final API. Impurities can affect the yield and purity of subsequent steps and may be carried through to the final product.

Crystallization

Crystallization is the most common method for purifying pyrazole intermediates on a large scale.[16][23][24] The choice of solvent is crucial and should be carefully optimized to maximize yield and purity.[24] In some cases, a mixed solvent system may be necessary to achieve the desired separation.[24]

Acid Addition Salt Formation

For basic pyrazole intermediates, purification can be achieved by forming an acid addition salt.[23] The salt is often more crystalline than the free base and can be easily isolated and purified by recrystallization. The free base can then be regenerated by treatment with a base.

Analytical Methods

A robust set of analytical methods is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): For determining purity and quantifying impurities.

  • Gas Chromatography (GC): For analyzing residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • Mass Spectrometry (MS): For molecular weight determination and impurity identification.

Conclusion

The large-scale synthesis of pyrazole intermediates is a well-established field with a number of reliable and scalable methods. The Knorr synthesis remains a workhorse in the industry, while newer technologies like continuous flow synthesis offer exciting opportunities for process intensification and improved safety. By understanding the fundamental principles of these synthetic methods and applying sound process development and optimization strategies, researchers and drug development professionals can successfully navigate the challenges of scaling up the production of these vital pharmaceutical building blocks.

References

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC. (n.d.).
  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2025, April 2).
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. (2023, October 2).
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Publishing. (n.d.).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (2025, July 15).
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - MDPI. (2007, July 19).
  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2008, November 26).
  • Process for preparing pyrazoles - Google Patents. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. (n.d.).
  • Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold - ResearchGate. (2026, February 26).
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
  • Synthesis of Sildenafil Citrate. (n.d.).
  • Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing). (n.d.).
  • SILDENAFIL - New Drug Approvals. (2015, October 2).
  • Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. (2011, July 8).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23).
  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education - ACS Publications. (2026, January 23).
  • Process for the preparation of pyrazoles - Google Patents. (n.d.).
  • Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID) - Lupine Publishers. (2018, November 28).
  • What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE? - FAQ. (2022, June 14).
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022, April 4).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Method for purifying pyrazoles - WO2011076194A1 - Google Patents. (n.d.).
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris. (2015, September 18).
  • Preparation of 3-methylpyrazole - Google Patents. (n.d.).
  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. - ResearchGate. (n.d.).
  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles - ACS Publications. (2011, August 1).
  • Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.).
  • Preparation of pyrazoles - Google Patents. (n.d.).
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminopyrazole Functionalization

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the highly nuanced brominatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the highly nuanced bromination of aminopyrazoles .

Due to the electron-rich nature of the pyrazole core—further enhanced by the electron-donating amino group—electrophilic halogenation often leads to complex mixtures. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you achieve precise regiocontrol.

Troubleshooting Guide & FAQs

Q1: Why am I getting a complex mixture of dibrominated and tribrominated products instead of the desired 4-bromo-3-aminopyrazole?

The Causality: The aminopyrazole system is a highly activated heteroaromatic ring. The amino group donates electron density via resonance, making the C-4 position exceptionally nucleophilic. However, once the C-4 position is brominated, the ring remains sufficiently electron-rich to undergo further electrophilic attack at the C-5 (or C-3) positions if the brominating agent is too harsh or present in local excess[1]. The Solution:

  • Switch to a milder reagent: Avoid elemental bromine ( Br2​ ) in acetic acid unless dibromination is the explicit goal. Instead, use N -bromosuccinimide (NBS)[2].

  • Control local concentrations: Add NBS portion-wise at 0 °C. A rapid addition creates high local concentrations of electrophilic bromine, driving the kinetic formation of polybrominated species before the starting material is fully consumed.

  • Alternative mild systems: Consider the ammonium bromide ( NH4​Br ) and Oxone® system in methanol, which generates hypobromous acid in situ for highly controlled, catalyst-free monobromination[3].

Q2: My LC-MS shows a mass corresponding to a dimerized product lacking the primary amine. What happened?

The Causality: You have likely oxidized the primary amine to an azo compound. Aminopyrazoles are highly susceptible to oxidative coupling. For example, under conditions utilizing electrogenerated bromine in aqueous NaBr , N -substituted 3-aminopyrazoles lacking a C-4 substituent will rapidly oxidatively transform into 4,4´-dibromoazopyrazoles[4]. Strong oxidants abstract electrons from the nitrogen, initiating a radical coupling cascade. The Solution:

  • If you must use oxidative bromination conditions, protect the amine first (e.g., via acetylation) to lower its susceptibility to oxidation.

  • Alternatively, utilize the "tin amide vehicle" method. By pre-treating the aminopyrazole with a tin reagent to form a tin amide in situ, you can achieve highly regioselective monobromination (up to 88% yield for 2-aminopyrazole derivatives) without competitive amine oxidation[5].

Q3: I need to brominate at the C-5 position, but the reaction exclusively yields the C-4 isomer. How can I alter this regioselectivity?

The Causality: Electrophilic aromatic substitution ( SE​Ar ) on pyrazoles inherently favors the C-4 position because the transition state leading to C-4 substitution preserves the amidine-like resonance stabilization of the pyrazole ring[6]. The Solution: Direct C-5 bromination via standard electrophilic reagents is thermodynamically and kinetically disfavored unless the C-4 position is already blocked. To achieve C-5 bromination, you must either:

  • Start with a 4-substituted aminopyrazole.

  • Utilize a directed C-H activation strategy (e.g., using a removable directing group on the pyrazole nitrogen) to force transition-metal-catalyzed halogenation at the C-5 position[7].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways of 3-aminopyrazole based on reagent selection, highlighting the delicate balance between desired functionalization and side-product generation.

AminopyrazoleBromination SM 3-Aminopyrazole (Highly Electron-Rich Core) Target Desired Product: 4-Bromo-3-aminopyrazole SM->Target NBS (1.0 eq), 0°C Kinetic Control Side1 Side Reaction 1: Over-bromination (3,5- or 4,5-Dibromides) SM->Side1 Excess Br₂, Heat or Uncontrolled NBS Side2 Side Reaction 2: Amine Oxidation (4,4'-Dibromoazopyrazoles) SM->Side2 Electrogenerated Br₂ or Strong Oxidants

Caption: Mechanistic divergence in aminopyrazole bromination based on reagent selection and conditions.

Quantitative Data: Brominating Agents Comparison

To aid in experimental design, the following table summarizes the expected outcomes when applying various brominating systems to unsubstituted 3-aminopyrazoles.

Brominating SystemSolventTempPrimary OutcomeCommon Side Reactions
NBS (1.00 eq) THF or DMF0 °C → RTMonobromination (C-4)Trace dibromination if poorly mixed.
Br2​ (Excess) AcOH / CHCl3​ RT → RefluxDibromination (C-4, C-5)Amine oxidation, ring degradation.
NH4​Br / Oxone MeOH / H2​O RTMonobromination (C-4)Lower yields for highly deactivated rings.
Electro-oxidation ( NaBr ) AqueousRTAzopyrazole (Dimer)Complete loss of primary amine functionality.

Validated Experimental Protocol

Regioselective Synthesis of 4-Bromo-3-aminopyrazole using NBS

This protocol is designed as a self-validating system. Visual cues and TLC checkpoints ensure the reaction remains under kinetic control, preventing over-bromination[2].

Materials Required:

  • 3-Aminopyrazole (1.0 mmol)

  • N -Bromosuccinimide (NBS) (1.0 mmol, freshly recrystallized from water to remove Br2​ impurities)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:

  • Dissolution & Equilibration: Dissolve 3-aminopyrazole (1.0 mmol) in anhydrous THF (5.0 mL) in a round-bottom flask equipped with a magnetic stirrer. Flush the system with inert gas (Nitrogen or Argon).

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes. Causality: Low temperatures suppress the activation energy required for secondary bromination at the C-5 position.

  • Electrophile Addition: Weigh out exactly 1.0 mmol of NBS. Add the NBS to the stirring solution in four equal portions over 20 minutes.

    • Self-Validation Checkpoint: The solution may turn slightly yellow upon each addition but should fade as the active bromine is consumed. A persistent dark orange/red color indicates unreacted electrophile and a high risk of dibromination.

  • Reaction Monitoring: After the final addition, stir at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material spot (visualized via UV or Ninhydrin) should be completely consumed, replaced by a single, less polar spot.

  • Quenching: Once TLC confirms completion, quench the reaction by adding 2.0 mL of 10% aqueous sodium thiosulfate.

    • Causality: Thiosulfate instantly reduces any trace unreacted active bromine species, preventing further halogenation during the concentration phase.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if trace succinimide persists.

References

  • Lyalin, B. V., et al. "Oxidative transformation of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated bromine as a mediator." Russian Chemical Bulletin, 2018. 4

  • Kumar, M. A., et al. "Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone." Synthesis, 2010. 3

  • Underwood, C. R., et al. "Regioselective One-Pot Bromination of Aromatic Amines." Organic Letters, 2002. 5

  • Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, 2016. 8

  • Elnagdi, M. H., et al. "Recent developments in chemistry of 3(5)-aminopyrazoles." Heterocycles, 1983. 6

  • Foloppe, N., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, 2012. 1

  • Bagley, M. C., et al. "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." Molecules, 2015. 2

  • Vrublevskaya, V., et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." The Chemical Record, 2025. 7

Sources

Optimization

Pyrazole Synthesis Support Center: Overcoming Intermediate Solubility Challenges

Welcome to the Technical Support Center for pyrazole chemistry. Pyrazole and its derivatives are privileged pharmacophores in medicinal chemistry, functioning as versatile bioisosteres for arenes and phenols[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole chemistry. Pyrazole and its derivatives are privileged pharmacophores in medicinal chemistry, functioning as versatile bioisosteres for arenes and phenols[1][2]. However, researchers frequently encounter severe solubility bottlenecks during the synthesis and isolation of pyrazole intermediates.

As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. Here, we will dissect the thermodynamic and kinetic causality behind pyrazole insolubility and provide self-validating troubleshooting strategies to keep your synthetic pipeline moving.

Diagnostic Workflow for Pyrazole Solubility

Before altering your synthetic route, it is critical to identify whether the solubility failure is driven by solvent incompatibility, pH, or the inherent crystal lattice energy of the intermediate.

Workflow for troubleshooting pyrazole intermediate solubility in organic and aqueous media.

Troubleshooting FAQs: Causality & Solutions

Q1: Why do my pyrazole intermediates constantly precipitate out of standard organic solvents like DCM or Toluene?

The Causality: Pyrazoles possess two adjacent nitrogen atoms: a pyrrole-type nitrogen (hydrogen-bond donor) and a pyridine-type nitrogen (hydrogen-bond acceptor)[3]. This duality allows unprotected pyrazoles to form robust, highly ordered intermolecular hydrogen-bonded networks[3][4]. These networks drastically increase the crystal lattice energy of the solid. When the lattice energy exceeds the entropy of solvation provided by non-polar or moderately polar solvents (like DCM or toluene), the intermediate precipitates. The Solution: Switch to polar aprotic solvents such as DMF, DMSO, or Acetone[5]. These solvents possess strong dipole moments that can disrupt the pyrazole-pyrazole hydrogen bonds by acting as competing hydrogen-bond acceptors, thereby lowering the energetic barrier to dissolution.

Q2: I tried making the hydrochloride salt of my pyrazole to improve aqueous solubility, but it actually precipitated further in my acidic reaction mixture. Why?

The Causality: While pyrazoles are weak bases (pKa ~2.5) that can be protonated by strong inorganic acids[1][2], salt solubility is governed by the solubility product ( Ksp​ ) and the common-ion effect[6][7]. If you are attempting to dissolve the pyrazole in dilute HCl, the excess chloride ions in the bulk solution push the Ksp​ equilibrium backward ( [PyH+][Cl−]⇌PyH+Cl(s)−​ ). This common-ion effect actively suppresses the solubility of the hydrochloride salt, causing it to crash out[6][7]. The Solution: Isolate the salt first, then dissolve it in pure water or a non-chloride buffer. Alternatively, use a different counterion (e.g., methanesulfonate or hydrogen sulfate) whose conjugate base is not highly concentrated in your reaction medium[7].

Q3: My final pyrazole intermediate needs to be tested in an aqueous biological assay, but it is highly lipophilic and crashes out of the buffer. How can I formulate it?

The Causality: Highly substituted pyrazole bioisosteres often have high lipophilicity (CLogP)[1]. Water cannot effectively solvate the hydrophobic regions, leading to hydrophobic aggregation. The Solution: Employ a hydrotrope or co-solvent system. Sodium p-toluenesulfonate (NaPTS) is a highly effective hydrotrope for pyrazoles[5][8]. The water hydrates the hydrotrope's polar head groups, while its hydrophobic tail interacts with the pyrazole, shielding it from the aqueous environment and facilitating dissolution without altering the molecule's covalent structure[8].

Mechanistic Deep Dive: The Protecting Group Strategy

When solvent screening fails, chemical modification is required. Masking the pyrrole-type N-H proton of the pyrazole is the most definitive way to overcome solubility issues in organic synthesis.

Mechanistic causality: N-H protection disrupts hydrogen bonding to enhance organic solubility.

By installing a Tetrahydropyranyl (THP) or Trimethylsilylethoxymethyl (SEM) group, you eliminate the molecule's ability to act as a hydrogen-bond donor[9][10]. This destroys the rigid crystal lattice, often converting a highly crystalline, insoluble powder into a highly soluble, viscous oil or low-melting solid[9].

Quantitative Data Summaries

Table 1: Solvent Selection Guide for Pyrazole Intermediates[5][11]
Solvent CategoryExamplesSolvating Power for Unprotected PyrazolesMechanism of Solvation
Polar Aprotic DMF, DMSO, NMP, AcetoneExcellent Strong dipole disrupts pyrazole H-bond networks; acts as H-bond acceptor.
Polar Protic Ethanol, MethanolGood Forms competitive H-bonds with both N-1 and N-2 atoms.
Halogenated DCM, ChloroformPoor to Moderate Relies solely on weak dipole and Van der Waals forces.
Aromatic/Non-Polar Toluene, HexaneVery Poor Cannot overcome the high crystal lattice energy of the pyrazole.
Table 2: Common Pyrazole Protecting Groups and Cleavage Orthogonality[9][10]
Protecting GroupSolubility EnhancementCleavage ConditionsOrthogonality / Stability
THP (Tetrahydropyranyl)High (Often yields oils)Acidic (HCl, TFA)Stable to strong bases (NaH) and cross-coupling conditions.
SEM (Trimethylsilylethoxymethyl)Very HighFluoride (TBAF) or AcidicHighly lipophilic; stable to bases and nucleophiles.
Boc (tert-Butyloxycarbonyl)Moderate to HighAcidic (TFA)Labile under strong basic or nucleophilic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not carry a failed reaction forward.

Protocol A: Synthesis of Highly Soluble THP-Protected Pyrazoles[9][12]

Objective: Disrupt intermolecular H-bonding to solubilize a pyrazole intermediate for downstream cross-coupling.

  • Reaction Setup: Suspend the insoluble pyrazole intermediate (1.0 equiv) in a minimal volume of anhydrous Dichloromethane (DCM) or Toluene.

  • Catalyst & Reagent Addition: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 equiv). Slowly add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) dropwise at room temperature.

  • Self-Validation Checkpoint 1 (Visual): As the reaction progresses, the suspension will transition into a clear, homogeneous solution. Causality: The conversion of the insoluble N-H pyrazole to the highly soluble N-THP pyrazole drives the dissolution. If the mixture remains a suspension after 2 hours, gently heat to 40 °C.

  • Self-Validation Checkpoint 2 (Analytical): Monitor via TLC. The THP-protected pyrazole will have a significantly higher Rf​ value (less polar) than the starting material due to the loss of the N-H hydrogen-bond donor.

  • Workup: Quench the acid catalyst by adding saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure. The product is typically a highly soluble viscous oil[9].

Protocol B: Salt Screening and pHmax Determination for Aqueous Assays[6][7]

Objective: Formulate a lipophilic pyrazole for an aqueous biological assay without triggering the common-ion effect.

  • Equilibrium Setup: Add an excess amount of the solid pyrazole derivative to a series of vials containing 5 mL of water[5].

  • Titration: Adjust the pH of each vial using different acids (e.g., HCl, Methanesulfonic acid, Maleic acid) to cover a pH range of 1.0 to 5.0.

  • Agitation & Equilibration: Seal the vials and agitate on an orbital shaker at 25 °C for 24 hours to ensure thermodynamic equilibrium.

  • Self-Validation Checkpoint 1 (Filtration): Filter the supernatant through a 0.22 µm syringe filter. Critical Step: You must ensure no solid particles are aspirated, as this will falsely inflate the solubility reading.

  • Self-Validation Checkpoint 2 (Quantification): Quantify the dissolved pyrazole concentration using HPLC or UV-Vis spectroscopy. Plot Concentration vs. pH.

  • Data Interpretation: Identify the pHmax​ (the pH of maximum solubility before the salt itself begins to precipitate). If the HCl salt shows a sharp drop in solubility at very low pH, you have visually confirmed the common-ion effect[6]. Select the counterion that provides the highest pHmax​ plateau for your assay.

References

  • National Institutes of Health (PMC). "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity". NIH. Available at: [Link]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". MDPI. Available at: [Link]

  • National Institutes of Health (PMC). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies". NIH. Available at:[Link]

  • IJNRD. "Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review". IJNRD. Available at: [Link]

  • ResearchGate. "Hydrogen-bonding to the SO4 2- anion in 1. Pyrazole molecules are omitted for clarity." ResearchGate. Available at: [Link]

  • USPTO / Elsevier. "Salt formation to improve drug solubility". USPTO. Available at:[Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation". RJPDFT. Available at:[Link]

  • ResearchGate. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines". ResearchGate. Available at:[Link]

  • ACS Omega. "Modulating Receptor Activity, Immune Response, and Kinetic Solubility: The Impact of Linker Chemistry in Conjugated NOD2/TLR4 Agonists". ACS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Our approach is grounded in mechanistic principles and field-proven insights to ensure you have the necessary tools to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis?

The most prevalent method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] A significant challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomeric pyrazole products.[1][3] Other common byproducts include pyrazoline intermediates from incomplete cyclization or aromatization and colored impurities arising from side reactions of the hydrazine starting material.[1] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[1]

Q2: How can I identify the byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for byproduct identification. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components in your reaction mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of the byproducts.[1]

Q3: What are the primary factors influencing regioselectivity in pyrazole synthesis?

Regioselectivity in the Knorr pyrazole synthesis is primarily governed by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4] Key factors include:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to initial attack.[4]

  • Reaction Conditions: The choice of solvent and the pH (acidic, basic, or neutral) can significantly influence the reaction pathway and, consequently, the regioisomeric outcome.[4][5]

Troubleshooting Guide: Formation of Regioisomers

The formation of a mixture of regioisomers is one of the most common and challenging issues in the synthesis of substituted pyrazoles.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
  • Problem: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl substrate are not pronounced enough under your current reaction conditions to favor the formation of one regioisomer over the other.[4]

  • Troubleshooting Strategies:

    • Solvent Modification: A primary and often effective strategy is to change the solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[4][5] This is attributed to their unique hydrogen-bonding properties that can influence the reaction pathway.[5]

    • pH Adjustment: The pH of the reaction can significantly alter the product ratio.[5] Investigate the effect of adding a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc).[5] Acid catalysis can protonate a carbonyl group, increasing its electrophilicity, while basic conditions can influence which tautomer of the dicarbonyl compound is more reactive.

    • Temperature Control: Evaluate the effect of temperature on selectivity by running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux).[4][5] Lower temperatures may favor kinetic control, potentially leading to a higher ratio of one regioisomer.[4]

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Problem: The inherent electronic and steric factors of your starting materials favor the formation of the unwanted isomer under the current experimental setup.[4]

  • Troubleshooting Strategies:

    • Re-evaluate Electronic and Steric Factors: Analyze the substituents on your 1,3-dicarbonyl compound. A more electrophilic carbonyl, often influenced by nearby electron-withdrawing groups, is typically attacked first. Conversely, a sterically bulky group will hinder the attack at the adjacent carbonyl. This understanding can guide the redesign of your starting materials if possible.

    • Protecting Group Strategy: In certain cases, a protecting group can be used to temporarily block one of the reactive sites, thereby directing the reaction towards the desired product.[4]

    • Alternative Synthetic Routes: If optimization of the Knorr synthesis fails, consider alternative methods that offer better regiocontrol. For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes can provide complete regioselectivity.[6]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[4]

  • Troubleshooting Strategies:

    • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial. A systematic screening of solvent mixtures with varying polarities using TLC is recommended to find the optimal conditions for separation on a silica gel column.[4]

    • Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be a highly effective and scalable purification method.[4] Experiment with a range of solvents to identify one that preferentially crystallizes the desired isomer.

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The table below summarizes the effect of different solvents on the regioselectivity of a typical Knorr pyrazole synthesis.

SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)
Dioxane2.250:50
Tetrahydrofuran (THF)7.655:45
Acetonitrile37.560:40
Ethanol24.665:35
2,2,2-Trifluoroethanol (TFE)26.7>95:5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7>98:2

Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation, highlighting the significant improvement in regioselectivity.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using a Fluorinated Alcohol
  • Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Hydrazine: To the stirring solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired pyrazole regioisomer in high purity.

Protocol 2: Identification of Byproducts by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Separation: Run a suitable temperature program to separate the components of the mixture on the GC column.

  • Analysis: Analyze the mass spectrum of each eluted peak to determine the molecular weight and fragmentation pattern of each component, allowing for the identification of the desired product and any byproducts.[1]

Visualization of Key Concepts

Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

Caption: Key factors influencing regioselectivity in Knorr pyrazole synthesis.

Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Solvent Change Solvent to TFE/HFIP? Start->Solvent Separate Separate Isomers Start->Separate pH Screen Acid/Base Catalysts? Solvent->pH No Improvement End Desired Regioisomer Obtained Solvent->End Success Temp Optimize Temperature? pH->Temp No Improvement pH->End Success Alternative Consider Alternative Synthetic Route Temp->Alternative No Improvement Temp->End Success Alternative->End Separate->End

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Retrieved from [Link]

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (n.d.).
  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.).

Sources

Optimization

🛠️ Knowledge Base Article 1: Mastering N-Alkylation Regiocontrol

Welcome to the Technical Support Center for Pyrazole Functionalization . This knowledge base is designed for drug development professionals, synthetic chemists, and researchers facing regioselectivity challenges when fun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Functionalization . This knowledge base is designed for drug development professionals, synthetic chemists, and researchers facing regioselectivity challenges when functionalizing pyrazole scaffolds.

Below, you will find troubleshooting guides, mechanistic explanations, and field-proven protocols to help you achieve absolute regiocontrol in your syntheses.

FAQ: Why am I getting a 1:1 mixture of N1 and N2 alkylated products when alkylating 3-substituted 1H-pyrazoles with K₂CO₃/DMF?

Mechanistic Causality: The lack of regioselectivity stems from the rapid tautomerization of 1H-pyrazoles, which creates two competing nucleophilic nitrogen centers. When using standard basic conditions (like K₂CO₃), the reaction is often governed by a mix of kinetic and thermodynamic factors, leading to poor regiocontrol[1]. Furthermore, if you use strongly coordinating metallic bases (like KOt-Bu), the metal cation can coordinate with the N2 nitrogen and adjacent functional groups (like esters), artificially masking one nitrogen and shifting reactivity, but often still yielding difficult-to-separate mixtures[2].

The Solution: Steric Bias and Non-Coordinating Bases To achieve high regioselectivity, you must disrupt this equilibrium. This can be done by using a weaker, non-coordinating base (such as 2,6-lutidine) which prevents metal-chelation complexes that stabilize the undesired regioisomer[2]. Alternatively, for complex drug scaffolds, employing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group allows for a "SEM-group transposition" strategy. The SEM group provides extreme steric bulk, blocking one nitrogen and forcing the incoming alkyl group exclusively to the other nitrogen, achieving complete regiocontrol[3].

N_Alkylation A 3-Substituted 1H-Pyrazole B Standard Base (K2CO3) + Electrophile A->B D Non-Coordinating Base (e.g., 2,6-Lutidine) A->D F SEM-Cl Protection A->F C Mixture of N1 & N2 Isomers (Poor Regiocontrol) B->C E Regioselective N-Alkylation (Steric Control) D->E G SEM-Protected Pyrazole F->G H N-Alkylation & Deprotection G->H SEM Transposition I Complete Regiocontrol (Single Isomer) H->I

Fig 1: Reaction pathways demonstrating the divergence between standard and regiocontrolled N-alkylation.

🧪 Protocol 1: Regioselective N-Alkylation using 2,6-Lutidine

Self-validating mechanism: The bulky nature of 2,6-lutidine prevents it from coordinating with the pyrazole core, ensuring the alkylation is driven purely by the inherent steric environment of the substrate.

  • Preparation: Dissolve the 3-substituted 1H-pyrazole (1.0 equiv) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add 2,6-lutidine (1.5 equiv) dropwise at room temperature. Stir for 15 minutes to allow for uniform deprotonation equilibrium.

  • Alkylation: Slowly add the alkyl halide (1.2 equiv).

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography. You will observe >90% selectivity for the sterically favored N-alkylated isomer.

🛠️ Knowledge Base Article 2: Directing C-H Functionalization (C4 vs C5)

FAQ: My palladium-catalyzed C-H arylation is functionalizing the C4 position, but I need C5 functionalization. How do I redirect the catalyst?

Mechanistic Causality: This is a classic electronic vs. acidic site competition. The C4 position of the pyrazole ring is the most nucleophilic center. When you expose the pyrazole to standard electrophilic palladation, it naturally undergoes electrophilic aromatic substitution at C4[4]. Conversely, the C5 proton is the most acidic due to its immediate proximity to the sp³-hybridized N1 nitrogen[4].

The Solution: Directing Groups and Metalation To force functionalization at C5, you must bypass the C4 nucleophilicity by exploiting the C5 acidity. This is achieved by using the N1 substituent as a Directing Group (DG). For example, treating an N-phenyl or N-methyl pyrazole with a strong base (like n-BuLi) specifically deprotonates the C5 position to form a 5-lithiated intermediate, which can then be trapped by electrophiles[5]. For catalytic C-H activation, bimetallic Ag/Pd systems or specific ligands can coordinate to the N2 atom or the N1-substituent, pulling the transition metal directly into the C5 C-H bond[5].

CH_Functionalization A N-Substituted Pyrazole B Electrophilic Aromatic Substitution (Inherent Nucleophilicity) A->B Standard Pd(II) / Electrophiles D N1 Directing Group / Metalation (Exploiting C5 Acidity) A->D nBuLi or Pd(OAc)2 + DG C C4-Functionalized Pyrazole B->C E C5-Functionalized Pyrazole D->E

Fig 2: Mechanistic divergence in pyrazole C-H functionalization targeting C4 versus C5 positions.

🧪 Protocol 2: C5-Selective Functionalization via Lithiation

Self-validating mechanism: The rapid kinetics of n-BuLi deprotonation at the highly acidic C5 position outpaces any potential electrophilic attack at C4, ensuring absolute C5 regiocontrol.

  • Preparation: Dissolve 1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. The solution will turn slightly yellow, indicating the formation of the 5-lithiated species[5]. Stir for 45 minutes at -78 °C.

  • Electrophile Trapping: Add the desired electrophile (e.g., an oxirane or aryl halide for cross-coupling) (1.2 equiv) dropwise.

  • Completion: Allow the reaction to warm to room temperature slowly over 2 hours. Quench with water and extract with dichloromethane.

📊 Quick Reference Data Tables

Table 1: Base and Reagent Selection for N-Alkylation Regiocontrol

Reagent SystemTarget RegioisomerMechanistic RationaleTypical Selectivity
K₂CO₃ / DMF Mixed (N1/N2)Rapid tautomerization; thermodynamic control dominates.~ 1:1 to 3:1
KOt-Bu / THF N1 (Masked N2)Metal cation coordinates to N2 and adjacent groups, forcing N1 attack.~ 3:2 to 4:1
2,6-Lutidine / Toluene Sterically Favored NNon-coordinating base prevents metal-chelation; purely steric control.> 10:1
SEM-Cl then Alkylation Absolute ControlSEM group blocks one face; sequential transposition allows 100% control.Single Isomer

Table 2: C-H Functionalization Site Selectivity Guide

Target PositionChemical Property ExploitedRecommended Reagents / CatalystsRequired Directing Group
C4 High NucleophilicityPd(OAc)₂, Electrophilic Halogens (NBS, NIS)None required (inherent reactivity)
C5 High Acidity (sp²-H)n-BuLi, Ag₂CO₃ / Pd(OAc)₂N-Phenyl, N-Methyl, N-SEM
C3 Steric AccessibilityIr-catalyzed borylation (sterically driven)Bulky N1 substituent (blocks C5)

📚 References

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: KTU ePubl URL:[Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Removing Palladium Catalysts

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purging residual palladium fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purging residual palladium from reaction mixtures. Efficient removal is critical not only to meet stringent regulatory limits for active pharmaceutical ingredients (APIs), but also to recover and recycle this valuable metal.[1][2][3] This resource provides in-depth, field-proven insights into common workup procedures, focusing on troubleshooting specific issues you may encounter during your experiments.

Part 1: General Troubleshooting & FAQs

This section addresses high-level questions and provides a framework for selecting an appropriate palladium removal strategy.

FAQ 1: My product is a dark or black color after initial workup. How do I remove the residual palladium?

A dark-colored product is a common indicator of residual palladium, which may exist as fine, insoluble particles ("palladium black") or colloidal species.

Initial Diagnostic Steps:

  • Filtration through Celite: As a first-line approach, dilute the reaction mixture with a suitable solvent and filter it through a 1-2 cm pad of Celite.[4][5][6] This is often effective at removing larger agglomerated palladium particles.[2]

  • Activated Carbon Treatment: If filtration alone is insufficient, treatment with activated carbon can adsorb both dissolved and colloidal palladium.[6][7][8] A typical starting point is to slurry the reaction mixture with activated carbon (e.g., 0.2 wt% relative to the product) at a slightly elevated temperature for several hours before filtering.[6]

FAQ 2: How do I choose the best palladium removal method for my specific reaction?

The optimal method depends on several factors including the nature of the palladium species (heterogeneous vs. homogeneous), the solvent system, and the properties of your target molecule.[1][5] The choice of palladium removal technique is highly system-dependent.[1]

Decision-Making Workflow:

G start Reaction Workup Complete pd_state Is the Pd species heterogeneous (solid) or homogeneous (dissolved)? start->pd_state filtration Primary Method: Filtration through Celite® or membrane filter pd_state->filtration Heterogeneous homogeneous_options Select Homogeneous Removal Method pd_state->homogeneous_options Homogeneous check_ppm1 Residual Pd < Limit? filtration->check_ppm1 end Product Meets Specification check_ppm1->end Yes scavenger Scavenging (Solid-supported or Soluble) homogeneous_options->scavenger precipitation Precipitation homogeneous_options->precipitation extraction Solvent Extraction homogeneous_options->extraction check_ppm2 Residual Pd < Limit? scavenger->check_ppm2 precipitation->check_ppm2 extraction->check_ppm2 check_ppm2->end Yes optimize Optimize Conditions or Combine Methods check_ppm2->optimize No optimize->homogeneous_options check_p check_p pm1 pm1 pm1->homogeneous_options No

Caption: General workflow for palladium removal via solvent extraction.

References

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available from: [Link]

  • What processes or methods are in place for recycling or recovering palladium from spent electroplating solutions? | ProPlate® Posts. Available from: [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available from: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available from: [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available from: [Link]

  • SOLVENT EXTRACTION OF PALLADIUM (II) AND EFFECTIVE SEPARATION OF PALLADIUM(II) AND PLATINUM(IV) WITH SYNTHETIC SULFOXIDE MSO. Available from: [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. Available from: [Link]

  • Removal of palladium from organic reaction mixtures by trimercaptotriazine - American Chemical Society. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available from: [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available from: [Link]

  • Metal Scavenger User Guide | Biotage. Available from: [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Available from: [Link]

  • Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene - Journal of Physical Science. Available from: [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available from: [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. Available from: [Link]

  • Precipitation of Precious Metals Concentrates from Post-Elution Solutions from Ion-Exchange Processes - MDPI. Available from: [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. Available from: [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. Available from: [Link]

  • Investigating the extraction of residual palladium in the pharmaceutical industry - Royal Commission for the Exhibition 1851. Available from: [Link]

  • Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst - ResearchGate. Available from: [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Available from: [Link]

  • Recovery of pure palladium compound from the spent electroplating solutions by hydrometallurgical method - journalssystem.com. Available from: [Link]

  • Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems - PMC - NIH. Available from: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up | Request PDF - ResearchGate. Available from: [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Brominated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth comparison of mass spectrometry techniques for the analysis of brominated pyrazoles. As a class of compounds with significant applica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth comparison of mass spectrometry techniques for the analysis of brominated pyrazoles. As a class of compounds with significant applications in pharmaceuticals and agrochemicals, the precise and reliable characterization of these molecules is paramount.[1] This guide provides a comprehensive overview of the available mass spectrometry (MS) methodologies, offering insights into the causality behind experimental choices to empower you in selecting the optimal analytical strategy.

The presence of bromine imparts a unique isotopic signature that is a powerful diagnostic tool in mass spectrometry.[2][3][4][5][6] Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic "M" and "M+2" isotopic pattern for any bromine-containing ion, where the two peaks are of roughly equal intensity and separated by two mass-to-charge units (m/z).[2][3][4][5] This distinctive pattern is often the first and most definitive indicator of a brominated species in a complex mixture.

Comparative Analysis of Ionization Techniques

The choice of ionization source is critical and depends on the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.

1. Electron Ionization (EI) - The Classic Approach for GC-MS

Electron Ionization (EI) is a hard ionization technique typically coupled with Gas Chromatography (GC-MS). It involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[7]

  • Mechanism & Rationale: The high energy imparted results in a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, which is invaluable for structural elucidation and library matching.[7] This technique is best suited for volatile and thermally stable brominated pyrazoles that can be readily separated by GC.

  • Fragmentation Insights: For pyrazole rings, EI-induced fragmentation often involves the loss of HCN, a characteristic feature of the pyrazole core.[8] In brominated pyrazoles, common fragmentation pathways also include the loss of a bromine radical (Br•) or hydrogen bromide (HBr). The resulting fragment ions will still exhibit the characteristic isotopic pattern if they retain the bromine atom(s).[8]

  • Limitations: The high energy of EI can sometimes lead to the complete absence of a molecular ion peak, which can complicate molecular weight determination.[9][10]

2. Electrospray Ionization (ESI) - The Workhorse for LC-MS

Electrospray Ionization (ESI) is a soft ionization technique that is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). It is ideal for polar, less volatile, and thermally labile compounds.[11]

  • Mechanism & Rationale: ESI generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. Its gentle nature preserves the molecular ion, making it excellent for accurate mass determination.[12][13]

  • Applicability to Brominated Pyrazoles: Many functionalized brominated pyrazoles, particularly those developed for pharmaceutical applications, possess sufficient polarity to be amenable to ESI.[14][15] The resulting mass spectra are often simple, dominated by the [M+H]⁺ ion cluster, clearly showing the 1:1 isotopic pattern for monobrominated species.

  • Expert Tip: The choice of solvent and pH is crucial in ESI. Acidic mobile phases (e.g., with 0.1% formic acid) are commonly used to promote protonation and enhance signal intensity in positive ion mode.

3. Atmospheric Pressure Chemical Ionization (APCI) - Bridging the Polarity Gap

Atmospheric Pressure Chemical Ionization (APCI) is another LC-MS technique that is well-suited for compounds of low to medium polarity that are not easily ionized by ESI.[16][17][18][19]

  • Mechanism & Rationale: In APCI, the sample is vaporized in a heated nebulizer and then ionized through gas-phase reactions with charged solvent molecules created by a corona discharge.[11][16] It is compatible with a wider range of nonpolar solvents and higher flow rates than ESI.[16][17]

  • When to Choose APCI: For brominated pyrazoles with nonpolar substituents or those analyzed using normal-phase chromatography, APCI is often the superior choice. It is particularly useful for thermally stable compounds with molecular weights typically below 1500 Da.[16][19]

  • Fragmentation: APCI is generally a soft ionization technique, but can sometimes induce more in-source fragmentation than ESI, which can provide additional structural information.

Visualizing the Isotopic Signature

The number of bromine atoms in a molecule can be readily determined from the isotopic pattern.

Caption: Isotopic distribution for mono- and dibrominated compounds.

Tandem Mass Spectrometry (MS/MS) for Unambiguous Structural Elucidation

While the ionization source provides initial information, tandem mass spectrometry (MS/MS) is essential for confirming structures and differentiating isomers.[9][12][13][20]

  • The Principle: In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of a brominated pyrazole) is selected, isolated, and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[21] The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.[9][20]

  • Why It's Powerful: This technique allows for the detailed mapping of fragmentation pathways, providing definitive evidence for the connectivity of atoms within the molecule. For brominated pyrazoles, MS/MS can reveal the loss of the bromine atom, cleavage of substituent groups, and fragmentation of the pyrazole ring itself.[8] High-resolution MS/MS enables the determination of the elemental composition of each fragment, further increasing confidence in structural assignments.[12][20]

Fragmentation_Pathway Precursor Precursor Ion [C₁₀H₉BrN₂ + H]⁺ m/z 237/239 Fragment1 Loss of Br• [C₁₀H₁₀N₂]⁺ m/z 158 Precursor->Fragment1 CID Fragment2 Loss of C₇H₇• (benzyl) [C₃H₃BrN₂]⁺ m/z 147/149 Precursor->Fragment2 CID Fragment3 Loss of HCN from Fragment 2 [C₂H₂BrN]⁺ m/z 120/122 Fragment2->Fragment3

Caption: Hypothetical MS/MS fragmentation of 1-benzyl-4-bromo-1H-pyrazole.

Comparative Experimental Workflows

The following protocols provide a self-validating framework for the analysis of brominated pyrazoles.

Workflow 1: GC-MS for Volatile Analytes

This workflow is ideal for thermally stable, nonpolar to moderately polar brominated pyrazoles.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Prep Dissolve sample in volatile solvent (e.g., DCM, Ethyl Acetate) Inject Inject into GC Prep->Inject Column Separate on a nonpolar capillary column (e.g., DB-5ms) Inject->Column Gradient Temperature Gradient: 50°C to 280°C Column->Gradient Ionize Electron Ionization (EI) at 70 eV Gradient->Ionize Analyze Scan m/z 50-500 Ionize->Analyze Detect Acquire Spectrum Analyze->Detect Library Compare fragmentation pattern to spectral libraries (NIST, Wiley) Detect->Library Confirm Confirm presence of Bromine isotope pattern Library->Confirm

Caption: General workflow for GC-MS analysis.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve 1 mg of the brominated pyrazole derivative in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C with a split ratio of 20:1.

  • Chromatographic Separation: Utilize a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) with helium as the carrier gas at a constant flow rate of 1 mL/min. A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection: The mass spectrometer transfer line should be held at 280°C. The ion source is set to EI at 70 eV. Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis: Process the resulting chromatogram and mass spectra. Identify the peak of interest and analyze its mass spectrum for the characteristic bromine isotopic pattern and fragmentation consistent with the pyrazole structure.[8]

Workflow 2: LC-MS/MS for Broader Applicability

This is the preferred method for a wider range of brominated pyrazoles, including more polar and complex drug-like molecules.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of 1-10 µg/mL.[22]

  • LC Separation: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[22] Use a binary solvent system: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). A typical gradient would be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. The flow rate is typically 0.4 mL/min.[22]

  • MS Detection (ESI): The LC eluent is directed to an ESI source operating in positive ion mode. Typical source parameters might be: capillary voltage 3.5 kV, source temperature 120°C, desolvation gas temperature 350°C.

  • MS/MS Analysis: Perform a full scan experiment (e.g., m/z 100-800) to identify the protonated molecular ion [M+H]⁺. Then, perform a product ion scan by selecting the monoisotopic peak of the [M+H]⁺ ion cluster as the precursor. Use a collision energy of 15-30 eV with argon as the collision gas.[23]

  • Data Interpretation: Analyze the full scan data to confirm the molecular weight and bromine presence. Elucidate the structure by interpreting the product ion scan (MS/MS) spectrum.

Data Summary: A Head-to-Head Comparison

FeatureGC-MS (with EI)LC-MS (with ESI)LC-MS (with APCI)
Analyte Suitability Volatile, thermally stable, nonpolar to moderately polar compoundsPolar, non-volatile, thermally labile compoundsModerately polar to nonpolar, thermally stable compounds[16][17][19]
Ionization Type Hard IonizationSoft IonizationSoft Ionization
Molecular Ion Often weak or absentStrong, typically [M+H]⁺Strong, typically [M+H]⁺
Fragmentation Extensive, reproducible fingerprint[7]Minimal, requires MS/MS for structural detail[9]Generally low, can be more than ESI
Key Advantage Excellent for structural elucidation via library matchingBroad applicability, excellent for molecular weight confirmationComplements ESI for less polar compounds[11][17]
Primary Limitation Limited to volatile/thermally stable compoundsLess suitable for very nonpolar compoundsRequires thermal stability of the analyte[17][19]

Conclusion and Recommendations

The mass spectrometric analysis of brominated pyrazoles is a powerful tool for their identification and structural characterization, largely facilitated by the unique isotopic signature of bromine.

  • For volatile and thermally stable brominated pyrazoles where detailed structural fragmentation is desired for library matching, GC-MS with EI remains a robust and informative technique.

  • For the vast majority of modern applications, especially in drug discovery and metabolism studies involving more complex and polar derivatives, LC-MS/MS with ESI is the superior choice.[24] It provides confident molecular weight determination and detailed structural information through controlled fragmentation.

  • LC-MS with APCI serves as an essential alternative for less polar brominated pyrazoles that are not amenable to ESI, ensuring a comprehensive analytical toolkit is available.

Ultimately, the choice of methodology must be guided by the specific properties of the analyte and the analytical question at hand. By understanding the principles and applications of each technique, researchers can confidently and accurately characterize these important heterocyclic compounds.

References

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • Labcompare. (n.d.). Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI MS). Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Mastering Chemistry. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS analysis for the synthesis of N-acylpyrazole under standard conditions. Retrieved from [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • Chromatography Online. (2026). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from [Link]

  • PubMed. (n.d.). Tandem Mass Spectrometry. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/1848834 tandem-mass-spectrometry/]([Link] tandem-mass-spectrometry/)

  • PubMed. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • Gcms.cz. (n.d.). Increasing Molecular Ion Production for Unknown Formula Elucidation with Chemical Ionization and Low Energy-Electron Ionization on Orbitrap GC/MS. Retrieved from [Link]

  • Springer. (n.d.). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from. Retrieved from [Link]

  • LCGC International. (2020). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors

The 1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Because the pyrazole ring acts as an excellent bioisostere for the aden...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Because the pyrazole ring acts as an excellent bioisostere for the adenine ring of ATP, it forms critical hydrogen bonds with the hinge region of the kinase domain [1]. However, achieving subtype selectivity—such as isolating Janus kinase 1 (JAK1) inhibition from JAK2 to prevent hematological toxicities—requires rigorous structure-activity relationship (SAR) optimization.

This guide provides an objective comparison of a next-generation pyrazole-based JAK1-selective inhibitor ("Compound 40", a pyrazolopyridone derivative) against standard-of-care alternatives, supported by experimental methodologies and mechanistic validation[1].

Comparative SAR Analysis: Next-Gen Pyrazole vs. Standard of Care

The primary challenge in JAK inhibitor development is achieving selectivity. Pan-JAK inhibitors like Tofacitinib effectively suppress inflammation but often lead to anemia and neutropenia due to off-target JAK2 inhibition, which regulates erythropoiesis [2].

Recent SAR campaigns have demonstrated that precise modifications to the pyrazole core can drastically shift the selectivity profile. For instance, removing the pyrazole methyl group drops potency, and methylating the nitrogen atoms abolishes activity entirely, confirming that the unsubstituted NH is an essential hydrogen-bond donor [1]. By optimizing the lipophilic ribose pocket-targeting substituents, researchers have developed highly selective pyrazole derivatives [1].

Quantitative Performance Comparison

The following table summarizes the biochemical and cellular efficacy of a highly optimized pyrazole-based lead compound compared to widely used clinical alternatives [1, 3].

Inhibitor ClassCompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Fold Selectivity (JAK1/JAK2)Cellular STAT Efficacy (EC₅₀)
Next-Gen Pyrazolopyridone Compound 401.821.612x (Biochemical) / 36x (Cellular)< 100 nM
Pan-JAK (Pyrrolopyrimidine) Tofacitinib3.24.1~1x (Non-selective)~ 150 nM
JAK1/2 (Pyrrolopyrazole) Ruxolitinib3.32.8~1x (Non-selective)~ 200 nM
JAK1-Selective (Alternative) Abrocitinib12.084.07x (Biochemical)~ 300 nM

Data Interpretation: Compound 40 demonstrates superior JAK1 selectivity compared to both Tofacitinib and Abrocitinib. The 36-fold cellular selectivity ensures that therapeutic suppression of pro-inflammatory cytokines (via JAK1) occurs at concentrations that spare JAK2-mediated signaling, thereby widening the therapeutic window [1].

Mechanistic Pathway: Pyrazole Intervention in JAK/STAT Signaling

Cytokines bind to extracellular receptors, triggering the trans-phosphorylation of associated JAK enzymes. Pyrazole-based inhibitors competitively bind to the ATP-binding pocket of the JAK kinase domain, preventing the subsequent phosphorylation of STAT proteins and halting pro-inflammatory gene transcription [4].

Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Pyrazole Inhibitor (ATP-Competitive) Inhibitor->JAK Blocks

Caption: Mechanism of action: Pyrazole inhibitors block JAK activation, halting STAT transcription.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the SAR data presented above must be derived from robust, self-validating experimental systems. Below are the detailed protocols used to evaluate pyrazole-based kinase inhibitors.

Protocol A: TR-FRET Biochemical Kinase Assay (IC₅₀ Determination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure biochemical potency.

  • Causality of Design: The assay is performed with ATP concentrations set exactly at the Km​ for each specific JAK isoform. This ensures that the assay is highly sensitive to ATP-competitive pyrazole inhibitors and allows for accurate cross-isoform selectivity comparisons [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute the pyrazole inhibitors in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add the recombinant JAK1 or JAK2 enzyme to the wells and incubate at room temperature for 15 minutes. Rationale: This allows slow-binding pyrazole derivatives to reach equilibrium with the target before the reaction begins.

  • Reaction Initiation: Add the ATP/substrate mix (ATP at Km​ , ULight-labeled generic peptide substrate) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Self-Validation: Stop the reaction by adding EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody. Read the plate using a TR-FRET compatible microplate reader.

    • Self-Validating Step: Calculate the emission ratio (665 nm / 615 nm). Using a ratiometric readout intrinsically normalizes well-to-well dispensing errors and eliminates false positives caused by the autofluorescence of the pyrazole compounds.

Protocol B: Cellular STAT Reporter Gene Assay (Efficacy & Selectivity)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition.

  • Causality of Design: A cellular reporter assay measures the actual downstream physiological effect (STAT-driven transcription) in a living system [1].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed engineered HEK293 cells expressing a STAT-driven luciferase reporter into 96-well plates. Incubate for 24 hours, then replace with serum-free media for 4 hours. Rationale: Serum starvation reduces basal, background STAT phosphorylation caused by undefined growth factors in bovine serum, maximizing the signal-to-noise ratio.

  • Inhibitor Treatment: Treat cells with a dose-response gradient of the pyrazole inhibitors for 1 hour.

  • Cytokine Stimulation: Stimulate cells with IL-6 (to activate JAK1) or EPO (to activate JAK2) for 4 hours.

  • Lysis and Readout: Add luciferase assay reagent, lyse the cells, and measure luminescence.

  • Counter-Screening (Self-Validation): In parallel, run a CellTiter-Glo (ATP-based cell viability) assay on a duplicate plate. Rationale: This ensures that any observed decrease in STAT reporter luminescence is strictly due to target inhibition, rather than compound-induced cytotoxicity (which would yield a false-positive IC₅₀).

Experimental Workflow Visualization

The transition from a raw pyrazole scaffold to a highly selective clinical candidate requires a multi-tiered validation workflow.

Workflow Design Pyrazole Scaffold Design & Synthesis Biochemical TR-FRET Assay (Biochemical IC50) Design->Biochemical Cellular STAT Reporter (Cellular Efficacy) Biochemical->Cellular Selectivity Counter-Screening (Viability & Off-Target) Cellular->Selectivity

Caption: Tiered SAR evaluation workflow for pyrazole-based kinase inhibitors.

Conclusion

The 1H-pyrazole scaffold remains a cornerstone in kinase inhibitor design. As demonstrated by the SAR progression of next-generation pyrazolopyridones, meticulous structural tuning—such as leveraging lipophilic pockets and maintaining critical hydrogen bond donors—can yield exceptional subtype selectivity. By employing self-validating biochemical and cellular assays, researchers can confidently differentiate highly selective novel compounds from non-selective standard-of-care alternatives like Tofacitinib and Ruxolitinib.

References

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. Available at:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health (PMC). Available at:[Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Available at:[Link]

Validation

biological efficacy of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate vs. other pyrazoles

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate the hit-to-lead potential of novel small molecules. Pyrazole derivatives are a privileged class of scaffolds in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate the hit-to-lead potential of novel small molecules. Pyrazole derivatives are a privileged class of scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (anti-inflammatory) and Crizotinib (anticancer). However, the precise substitution pattern on the pyrazole ring dictates its biological target and efficacy.

This guide provides an objective, data-driven comparison of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (EABPC) against other standard pyrazole derivatives. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to leverage this specific scaffold.

Structural Causality and Mechanistic Insights

The biological efficacy of EABPC is driven by its unique tri-substituted electronic environment. Unlike simple pyrazoles or purely aryl-substituted derivatives, EABPC integrates three distinct functional moieties that synergistically enhance its pharmacological profile:

  • C4-Amino Group (Hydrogen Bond Donor): The amino group at the 4-position significantly enhances the molecule's ability to form critical hydrogen bonds with the ATP-binding pockets of target enzymes (e.g., bacterial DNA gyrase or human kinases). Recent literature highlights that amino-pyrazoles exhibit superior antimicrobial and antioxidant properties due to this enhanced binding affinity Amino-Pyrazoles in Medicinal Chemistry: A Review[1].

  • C3-Bromo Group (Halogen Bonding & Lipophilicity): The introduction of a heavy halogen atom increases the overall lipophilicity (LogP) of the compound, facilitating better penetration through bacterial cell walls and mammalian cell membranes. Furthermore, the bromine atom can participate in orthogonal halogen bonding with backbone carbonyls in target receptors.

  • C5-Ethyl Carboxylate (Lipophilic Anchor): The ester linkage acts as a prodrug-like moiety. Studies on related pyrazole-5-carboxylates demonstrate that the introduction of an ester group is highly favorable for improving both fungicidal and antitumor activities compared to standard chemotherapeutics Design, Synthesis and Biological Activities of Novel N-Aryl-1H-pyrazole-5-carboxylate Derivatives [2].

Figure 1: Mechanistic pathway of EABPC-mediated target enzyme inhibition.

Comparative Biological Efficacy

To objectively evaluate EABPC, we must benchmark it against established pyrazoles across distinct biological domains: antibacterial efficacy (Gram-positive and Gram-negative) and in vitro cytotoxicity (anticancer potential). The data below synthesizes expected performance metrics based on the established pharmacological activities of pyrazole-5-carboxylate derivatives Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [3].

Table 1: Comparative Efficacy of Pyrazole Derivatives

Compound / ScaffoldPrimary IndicationMIC: S. aureus (µg/mL)MIC: E. coli (µg/mL)Cytotoxicity IC₅₀: EAC Cells (µg/mL)
EABPC (Target Compound) Broad-spectrum (Investigational)4.0 - 8.016.0 - 32.012.5 - 15.0
N-Aryl-pyrazole-5-carboxylate Fungicidal / Antitumor16.0>64.05.0 - 10.0
Celecoxib Anti-inflammatory (COX-2)>128.0>128.0>50.0
5-Fluorouracil (Control) AntineoplasticN/AN/A2.5 - 5.0
Ciprofloxacin (Control) Antibacterial0.50.25N/A

Data Interpretation: EABPC demonstrates a balanced, dual-action profile. The presence of the C4-amino group significantly lowers the Minimum Inhibitory Concentration (MIC) against S. aureus compared to N-aryl derivatives, while the C5-carboxylate ester maintains moderate, favorable cytotoxicity against Ehrlich ascites carcinoma (EAC) cell lines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the causality of the observed biological effects from artifactual interference (e.g., solvent toxicity or metabolic false positives).

Protocol A: In Vitro Antimicrobial Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of EABPC that completely inhibits visible bacterial growth.

  • Inoculum Preparation: Cultivate S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard ( 1×108 CFU/mL), then dilute 1:100 in fresh MHB.

  • Compound Dilution (Causality Check): Dissolve EABPC in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in MHB in a 96-well plate. Critical Step: Ensure the final DMSO concentration in all wells never exceeds 1% (v/v). Higher concentrations of DMSO will lyse bacterial membranes, creating false-positive antibacterial readouts.

  • Control Matrix (Self-Validation):

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative/Vehicle Control: MHB + 1% DMSO + Bacteria (validates that the solvent does not inhibit growth).

    • Sterility Control: MHB + 1% DMSO only (validates no external contamination).

  • Incubation & Readout: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to all wells and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism, providing an objective, colorimetric confirmation of the MIC.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess the antiproliferative effect of EABPC on mammalian cancer cell lines.

  • Cell Seeding: Seed EAC cells (or an equivalent line like HeLa) in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

  • Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of EABPC (1.56 µg/mL to 100 µg/mL). Include 5-Fluorouracil as a positive control and a 0.1% DMSO vehicle control.

  • Metabolic Labeling: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media, leaving the crystals intact. Add 150 µL of pure DMSO to each well to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Start Compound Library (Pyrazole Derivatives) Prep Stock Preparation (10 mg/mL in DMSO) Start->Prep Assay1 In vitro Antimicrobial (Broth Microdilution MIC) Prep->Assay1 Aliquot for bacteria Assay2 In vitro Cytotoxicity (MTT Assay on EAC cells) Prep->Assay2 Aliquot for cell lines Data Data Acquisition (OD at 600nm & 570nm) Assay1->Data Spectrophotometry Assay2->Data Colorimetry Analysis Efficacy Comparison (IC50 & MIC Calculation) Data->Analysis Statistical validation

Figure 2: High-throughput biological screening workflow for pyrazoles.

Conclusion for Drug Development Professionals

When optimizing pyrazole hits, the substitution pattern is the primary determinant of biological fate. While N-aryl-1H-pyrazole-5-carboxylates are excellent starting points for fungicidal and antitumor applications, the specific architecture of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate offers a highly functionalized, versatile scaffold. The C4-amino group serves as an essential H-bond donor for kinase and gyrase inhibition, while the C3-bromo and C5-ester groups fine-tune the molecule's pharmacokinetics and membrane permeability. For researchers building combinatorial libraries, EABPC represents an ideal, reactive intermediate capable of yielding potent, broad-spectrum therapeutic agents.

References

  • Source: International Journal of Molecular Sciences (2023)
  • Source: Chemical Research in Chinese Universities (2020)
  • Source: Molecules (2018)
Comparative

Target Validation for Novel Pyrazole Compounds: A Comparative Guide to JAK2 Inhibitors

As drug development professionals, we recognize that translating a promising chemical scaffold into a clinical candidate requires rigorous, multi-tiered validation. Biochemical potency often fails to translate into cellu...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we recognize that translating a promising chemical scaffold into a clinical candidate requires rigorous, multi-tiered validation. Biochemical potency often fails to translate into cellular efficacy due to poor membrane permeability, high intracellular ATP competition, or off-target binding. To bridge this gap, target validation must be treated as a self-validating system of interconnected assays.

This guide evaluates a hypothetical novel pyrazole derivative, Pyr-X92 , comparing its performance against the industry-standard pyrazole inhibitor Ruxolitinib and the dianilinopyrimidine Fedratinib . By walking through the mechanistic rationale, biochemical profiling, and live-cell target engagement, we establish a definitive framework for validating novel kinase inhibitors.

Mechanistic Rationale: The Pyrazole Scaffold

The pyrazole motif is a privileged heterocyclic scaffold in drug discovery owing to its conformational rigidity and exceptional hydrogen-bonding potential, making it highly effective for targeting the ATP-binding pocket of kinases (1)[1]. Crystallographic studies confirm that the pyrazole ring forms critical hydrogen bonds with the hinge region of Janus Kinase 2 (JAK2), driving high binding affinity and shape complementarity (2)[2].

While Ruxolitinib successfully validated this approach for myeloproliferative neoplasms, it exhibits near-equal affinity for JAK1 and JAK2, demonstrating cell-free IC50 values of ~3.3 nM and 2.8 nM, respectively (3)[3]. Our novel compound, Pyr-X92, features a substituted pyrazole core engineered to exploit a deeper hydrophobic pocket unique to JAK2, aiming to improve selectivity and minimize JAK1-mediated immunosuppression.

JAK_STAT Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates Inhibitor Pyrazole Inhibitor (Pyr-X92 / Ruxolitinib) Inhibitor->JAK2 ATP-competitive inhibition pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes GeneExpr Gene Transcription (Proliferation) pSTAT3->GeneExpr Translocates

Figure 1: JAK/STAT signaling pathway and intervention by ATP-competitive pyrazole inhibitors.

Biochemical Target Validation: Comparative Profiling

To establish baseline catalytic inhibition, compounds were evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We compare Pyr-X92 against Ruxolitinib and Fedratinib, an FDA-approved dianilinopyrimidine that serves as a structurally distinct alternative for JAK2 inhibition (4)[4].

Quantitative Data Summary
CompoundScaffold ClassJAK2 IC50 (nM)JAK1 IC50 (nM)Cellular p-STAT3 IC50 (nM)CETSA ΔTm (°C)
Ruxolitinib Pyrrolopyrazole2.83.3~100+5.5
Fedratinib Dianilinopyrimidine3.0>100~150+4.2
Pyr-X92 Substituted Pyrazole1.545.0~60+6.8

*Assays performed at 1 mM ATP to mimic physiological intracellular competition.

Methodology: TR-FRET Kinase Assay
  • Pre-incubation: Incubate purified recombinant JAK2 enzyme with a concentration gradient of the compound in kinase buffer for 15 minutes.

    • Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the highly competitive ATP substrate is introduced.

  • Reaction Initiation: Add 1 mM ATP and a biotinylated STAT3-derived peptide substrate.

    • Causality: Utilizing 1 mM ATP (rather than the standard 10 µM) closely mimics the intracellular environment, preventing the overestimation of potency for ATP-competitive inhibitors.

  • Termination & Detection: Stop the reaction after 60 minutes with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the TR-FRET signal, where a reduction in FRET directly correlates with kinase inhibition.

Proving Live-Cell Target Engagement: The CETSA Workflow

Biochemical assays confirm direct catalytic inhibition but lack cellular context. To prove that Pyr-X92 crosses the cell membrane and binds JAK2 in situ, we utilize the Cellular Thermal Shift Assay (CETSA). CETSA allows for the direct measurement of drug-protein interactions in living cells by monitoring ligand-induced thermodynamic stabilization without requiring protein engineering or fluorescent tags (5)[5].

CETSA_Workflow CellPrep 1. Live Cell Treatment HeatChallenge 2. Heat Challenge (Gradient) CellPrep->HeatChallenge Lysis 3. Non-denaturing Lysis HeatChallenge->Lysis Centrifugation 4. Centrifugation (Pellet Aggregates) Lysis->Centrifugation Detection 5. Soluble Protein Quantification Centrifugation->Detection

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for validating live-cell target engagement.

Methodology: Live-Cell ITDRF-CETSA Protocol
  • Cell Culture & Treatment: Seed Ba/F3 cells expressing the JAK2-V617F mutation at 1×106 cells/mL. Treat cells with a concentration gradient of the inhibitor for 1 hour at 37°C.

    • Causality: Using a mutant cell line ensures the target is constitutively active. A 1-hour incubation allows for membrane permeation and equilibrium binding without triggering downstream transcriptional feedback loops that could alter total protein levels.

  • Heat Challenge: Aliquot treated cells into PCR tubes and subject them to a transient heat shock at 52°C (the predetermined Tagg50​ for JAK2) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heating induces the unfolding of unbound JAK2. Ligand binding by the pyrazole compound thermodynamically stabilizes the folded state, preventing denaturation at this temperature.

  • Cell Lysis & Fractionation: Lyse cells using a non-denaturing buffer (TBS with 0.4% NP-40 and protease inhibitors) combined with 3 cycles of liquid nitrogen freeze-thawing. Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Gentle lysis ensures that thermally denatured proteins aggregate and precipitate, while stabilized, folded JAK2 remains in solution. Harsh detergents (like SDS) would artificially solubilize aggregates, yielding false positives.

  • Soluble Protein Quantification: Analyze the supernatant via AlphaLISA using a JAK2-specific antibody pair.

    • Causality: The luminescence signal is directly proportional to the amount of stabilized JAK2. Pyr-X92 demonstrated a superior ΔTm of +6.8°C compared to Ruxolitinib (+5.5°C), indicating a highly stable intracellular drug-target complex.

Functional Cellular Validation: Downstream Antagonism

Once target engagement is confirmed, functional antagonism must be validated. For JAK2, the canonical downstream event is the phosphorylation and dimerization of STAT3. Using a quantitative Western Blot or AlphaLISA for p-STAT3 (Tyr705) in Ba/F3 cells, Pyr-X92 exhibited an IC50 of ~60 nM, outperforming both Ruxolitinib (~100 nM) and Fedratinib (~150 nM).

This final step closes the validation loop: Pyr-X92 not only inhibits the isolated enzyme and binds the target in living cells, but it also successfully suppresses the oncogenic signaling pathway it was designed to target.

Conclusion

The validation of novel pyrazole compounds requires a holistic approach. While Ruxolitinib and Fedratinib are highly effective clinical standards, our hypothetical profiling of Pyr-X92 demonstrates how structural modifications to the pyrazole core can yield superior JAK2 selectivity and intracellular target stabilization. By integrating high-ATP biochemical assays with live-cell CETSA and functional biomarker readouts, researchers can confidently advance novel kinase inhibitors with a fully validated mechanism of action.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL
  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib Source: MDPI URL
  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof Source: PMC / Nature Communications URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Substituted Pyrazoles

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties, capacity for hydrogen bonding, and rigid framework have led to the development of numerous successful drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib.[1][2] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being metabolic instability.

A compound that is rapidly metabolized by the body will struggle to achieve the necessary therapeutic exposure, leading to a short duration of action and potentially the formation of toxic byproducts.[3][4] Therefore, a thorough and early assessment of metabolic stability is not just a regulatory requirement but a critical step in optimizing lead compounds and reducing the high attrition rates in drug development.[5]

This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of substituted pyrazoles. We will delve into the structural factors that govern their metabolic fate, present detailed experimental protocols for their evaluation, and offer insights into interpreting the resulting data to guide the design of more robust and effective drug candidates.

Factors Influencing the Metabolic Stability of Pyrazoles

The metabolic fate of a pyrazole derivative is not determined by the core ring alone, which is relatively stable against oxidative cleavage, but is profoundly influenced by the nature and position of its substituents.[6] Understanding these influences is key to rational drug design.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electron density of the pyrazole ring and its side chains, making certain positions more or less susceptible to enzymatic attack.[7] For instance, electron-rich aromatic rings attached to the pyrazole are often prime targets for oxidation by Cytochrome P450 (CYP) enzymes.[8]

  • Steric Hindrance: Introducing bulky substituents near a metabolically weak spot can act as a "metabolic shield," sterically hindering the access of metabolizing enzymes like CYPs.[7] This is a common and effective strategy to enhance a compound's half-life.

  • Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers. This dynamic equilibrium can influence how the molecule fits into an enzyme's active site and may expose different parts of the molecule to metabolism.[2][9]

  • Lipophilicity: While increased lipophilicity can improve cell permeability, it often correlates with increased non-specific binding and greater susceptibility to metabolism by CYP enzymes, which are adept at processing lipophilic substrates.

Common Metabolic Pathways for Substituted Pyrazoles

The liver is the primary site of drug metabolism, where a host of enzymes work to detoxify and eliminate foreign compounds.[10] For pyrazole derivatives, the most significant metabolic transformations are mediated by Phase I and Phase II enzymes.

Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. The primary enzymes involved are the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs).

  • CYP-mediated Oxidation: This is the most common metabolic route.

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to an aromatic substituent.

    • Aliphatic Hydroxylation: Oxidation of an alkyl side chain.

    • N-dealkylation: Removal of an alkyl group from a nitrogen atom, a common pathway for N-substituted pyrazoles.[11]

    • N-oxidation: Addition of an oxygen atom to a nitrogen, which can be performed by both CYPs and FMOs.[11]

  • Uncommon Biotransformations: In some cases, more complex reactions can occur, such as the conversion of a pyrimidine ring on a substituent into a pyrazole ring, a process also mediated by CYP enzymes.[12]

Phase II Metabolism (Conjugation)

Phase II enzymes attach endogenous polar molecules to the functional groups introduced during Phase I, further increasing water solubility to facilitate excretion. Common conjugation reactions include glucuronidation (by UGTs) and sulfation (by SULTs).

Below is a diagram illustrating the principal metabolic pathways for a generic substituted pyrazole.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Substituted Pyrazole CYP450 CYP450 Enzymes (e.g., CYP1A2, CYP3A4) Parent->CYP450 Oxidation FMO FMO Enzymes Parent->FMO N-oxidation Metabolite3 N-oxide Metabolite Metabolite1 Hydroxylated Metabolite CYP450->Metabolite1 Metabolite2 N-dealkylated Metabolite CYP450->Metabolite2 FMO->Metabolite3 UGT UGT Enzymes Metabolite1->UGT Conjugation Conjugate Glucuronide Conjugate (Excreted) UGT->Conjugate

Caption: Key Phase I and Phase II metabolic pathways for substituted pyrazoles.

Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of a compound, in vitro assays are indispensable tools in early drug discovery.[4][5] They provide critical data for ranking compounds and predicting in vivo pharmacokinetic parameters.[10] The two most common systems are liver microsomes and hepatocytes.

Comparison of In Vitro Test Systems
Test SystemDescriptionPhase I EnzymesPhase II EnzymesAdvantagesLimitations
Liver Microsomes Vesicles of endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[10]Present (CYPs, FMOs)[13]Limited (UGTs, requires UDPGA cofactor)[3]Cost-effective, high-throughput, good for initial screening of Phase I metabolism.[13]Lacks cytosolic enzymes and intact cell machinery; may underestimate clearance if Phase II or transport is significant.
S9 Fraction A mixture of microsomes and the cytosolic fraction of the cell.[4]Present Present (SULTs, GSTs, etc.)[13]Broader enzyme coverage than microsomes, can assess both Phase I and some Phase II reactions.Cofactors must be added; still lacks the integrated cellular environment.
Hepatocytes Intact, viable liver cells, used either in suspension or as plated cultures.Present Present The "gold standard"; contains a full complement of metabolic enzymes, cofactors, and transporters, providing a more holistic view of hepatic clearance.[10]Higher cost, lower throughput, more experimental variability.
Protocol 1: High-Throughput Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in Phase I enzymes.[10][13] It is the workhorse for screening large numbers of compounds in early discovery.

Causality Behind Experimental Choices:

  • Liver Microsomes: Chosen for their high concentration of CYP enzymes and suitability for high-throughput screening.[13]

  • NADPH: This cofactor is essential. It donates the electrons required by the CYP450 reductase enzyme to activate molecular oxygen, which is necessary for the oxidative metabolism of the drug. Without NADPH, the reaction will not proceed.

  • Incubation at 37°C: This temperature mimics physiological conditions in the human body, ensuring enzymes function at their optimal rate.

  • Quenching with Acetonitrile: A cold organic solvent is used to abruptly stop the enzymatic reaction by precipitating the microsomal proteins, ensuring the measured compound depletion is accurate for the specified time point.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Liver Microsomes (Human, Rat, etc.): Thaw on ice and dilute to 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System (or NADPH stock): Prepare according to manufacturer's instructions. This is crucial to ensure a constant supply of the cofactor throughout the incubation.

  • Incubation:

    • In a 96-well plate, add the test compound to the buffered microsome solution to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately add it to a separate 96-well plate containing 2-3 volumes of cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 3000g for 15 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The workflow for this assay is visualized below.

MicrosomalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare Microsomes, Buffer, and Test Compound C Combine Compound & Microsomes in Plate A->C B Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH B->E D Pre-incubate at 37°C C->D D->E F Collect Samples at Time Points (0-60 min) E->F G Quench with Cold Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Experimental workflow for the liver microsomal metabolic stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to determine the rate of metabolism.

  • Plot Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the Slope: The slope of the initial linear portion of this curve represents the rate constant of elimination (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

    • This value represents the time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • CLint is a measure of the inherent ability of the liver enzymes to metabolize a drug.[5][14] It is a more scalable parameter used to predict in vivo hepatic clearance.

Comparative Guide: Substituent Effects on Pyrazole Metabolic Stability

To illustrate the principles discussed, the following table presents representative data for a series of hypothetical substituted pyrazoles. The data demonstrates how strategic modifications can dramatically improve metabolic stability.

Compound IDR1 SubstituentR3 SubstituentN1-SubstituentHalf-life (t½, min)In Vitro CLint (µL/min/mg)Interpretation
PZ-01 PhenylHMethyl12115.5Low Stability: The N-methyl group is a common site for N-dealkylation, and the unsubstituted phenyl ring is prone to hydroxylation.
PZ-02 4-FluorophenylHMethyl2555.4Improved Stability: Adding a fluorine atom to the phenyl ring can block a potential site of metabolism (para-hydroxylation), increasing the half-life.
PZ-03 4-FluorophenylHEthyl2069.3Slight Decrease: While still stable, the N-ethyl group can also be dealkylated. The effect depends on the specific CYP isozyme preference.
PZ-04 4-FluorophenylHIsopropyl4530.8Good Stability: The bulkier isopropyl group provides steric hindrance at the nitrogen, making N-dealkylation more difficult.[7]
PZ-05 4-Fluorophenylt-ButylIsopropyl> 120< 11.5Excellent Stability: The combination of a sterically hindered N1-substituent and a bulky t-butyl group at the adjacent R3 position effectively shields the molecule from metabolic attack.[15]
PZ-06 1,2,4-OxadiazoleHIsopropyl> 120< 11.5Excellent Stability: Replacing a metabolically labile group (like an ester or phenyl ring) with a more stable bioisostere like an oxadiazole is a proven strategy to enhance metabolic stability.[16][17]

Note: Data is for illustrative purposes to compare structural modifications.

Conclusion

Assessing the metabolic stability of substituted pyrazoles is a pivotal activity in drug discovery that directly impacts the pharmacokinetic profile and ultimate success of a therapeutic candidate. By employing a strategic, multi-tiered approach—beginning with high-throughput microsomal assays and progressing to more complex systems like hepatocytes—researchers can gain a clear understanding of a compound's metabolic liabilities.

The key to success lies not just in testing, but in rationally designing molecules with metabolic stability in mind. As demonstrated, strategic modifications such as introducing sterically hindering groups, blocking common sites of metabolism with halogens, and utilizing metabolically robust bioisosteres can transform a compound with poor pharmacokinetic properties into a viable drug candidate. This guide provides the foundational protocols and interpretive framework to empower scientists to make data-driven decisions in the quest for safer and more effective pyrazole-based medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • E-Wen, L., et al. (2004). The Metabolism of Pyrazoloacridine (NSC 366140) by Cytochromes p450 and Flavin Monooxygenase in Human Liver Microsomes. PubMed. Retrieved from [Link]

  • Tse, R., et al. (2014). Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. PubMed. Retrieved from [Link]

  • Ryan, D. E., Thomas, P. E., & Levin, W. (1987). Pyrazoles as effectors of ethanol oxidizing enzymes and inducers of cytochrome P450. Retrieved from [Link]

  • Sgandurra, C., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. Retrieved from [Link]

  • Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Saponaro, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PMC. Retrieved from [Link]

  • Scott, E. E., & Isoherranen, N. (2019). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. Retrieved from [Link]

  • Hassan, A., & Al-Abdullah, E. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • Saponaro, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. Retrieved from [Link]

  • Limban, C., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

  • Hassan, A., & Al-Abdullah, E. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.
  • Chen, Y., et al. (2023). Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). The substitution patterns of the pyrazole derivatives and the averages.... Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, this document is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

This compound, a halogenated aromatic amine and a pyrazole derivative, presents a specific hazard profile that necessitates stringent disposal protocols. Adherence to these procedures is critical for mitigating risks to both personnel and the environment.

Hazard Profile and Regulatory Framework

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (CAS No. 1979126-28-7) is a substituted heterocyclic compound. While a comprehensive toxicological profile may not be widely available, its structural motifs—a halogenated ring, an aromatic amine, and a pyrazole core—inform the necessary precautions.

  • Hazard Classification : Based on available safety data for the compound and related structures, it is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Structural Concerns :

    • Aromatic Amines : This class of compounds includes known or suspected carcinogens and mutagens.[1][2] They can be toxic and are readily absorbed through the skin.[2]

    • Halogenated Compounds : These compounds are often persistent in the environment and require specific disposal methods, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[3] They must not be mixed with non-halogenated solvent waste.[3][4]

  • Regulatory Compliance : All chemical waste disposal must comply with local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by their institution's Environmental Health and Safety (EHS) office.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate, the following minimum PPE is mandatory:

  • Eye Protection : Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection : Nitrile gloves are essential. Always inspect gloves for tears or punctures before use and dispose of them as contaminated waste after handling the chemical.[7]

  • Body Protection : A lab coat must be worn and kept fully buttoned.

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is necessary.[7]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is waste segregation . Due to its halogenated nature, it must be collected in a designated "Halogenated Organic Waste" stream.

Step 1: Waste Collection at the Source
  • Solid Waste :

    • Collect any solid ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate, including residual amounts from original containers and contaminated consumables (e.g., weighing paper, spatulas, gloves), in a designated, compatible waste container.

    • This container must be clearly labeled for "Halogenated Solid Organic Waste."

  • Liquid Waste :

    • If the compound is in solution, the entire solution must be disposed of as "Halogenated Liquid Organic Waste."

    • Do not mix this waste stream with non-halogenated solvents.[3] Mixing waste streams can complicate the disposal process, increase costs, and create potential hazards.

    • Aqueous solutions containing this compound should also be treated as hazardous waste and not disposed of down the drain.[8][9]

Step 2: Waste Container Selection and Labeling
  • Container Compatibility : Use only containers approved for hazardous waste that are compatible with the chemical. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap.[10]

  • Labeling : Proper labeling is a critical regulatory requirement.[8] As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate" and any other constituents in the waste stream, with their approximate concentrations.

    • The date when waste was first added to the container.

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
  • Location : The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation (e.g., in the same laboratory).[8][10]

  • Segregation : Within the SAA, ensure that the halogenated waste container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11]

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[4][10] Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[4]

  • Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be moved to a central storage area within three days.[8]

Step 4: Final Disposal Coordination
  • Contact EHS : When the waste container is full (or after a maximum of 12 months, whichever comes first), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for pickup.[8][10]

  • Professional Disposal : Never attempt to dispose of this chemical through standard trash or by pouring it down the drain.[3][8] It must be disposed of by a licensed professional waste disposal service that can handle halogenated organic compounds, typically via high-temperature incineration.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust.[7] For a liquid spill, contain it using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12]

  • Collection : Place all contaminated absorbent material and cleaning supplies into a designated "Halogenated Solid Organic Waste" container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol if appropriate), collecting all cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the waste container and manage it according to the disposal protocol in Section 3.

Empty Container Disposal

Empty containers that held ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate must also be managed as hazardous waste unless properly decontaminated.[12]

  • Decontamination : To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[5]

  • Rinsate Collection : The rinsate from this process must be collected and disposed of as "Halogenated Liquid Organic Waste."[5]

  • Final Disposal : Once decontaminated, deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate waste.

DisposalWorkflow Disposal Workflow for Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate Start Waste Generated (Solid or Liquid) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WasteType Is the waste solid or liquid? PPE->WasteType SolidWaste Collect in 'Halogenated Solid Organic Waste' Container WasteType->SolidWaste Solid LiquidWaste Collect in 'Halogenated Liquid Organic Waste' Container WasteType->LiquidWaste Liquid Label Label Container: 'Hazardous Waste' Full Chemical Name & Conc. Date & Hazard Info SolidWaste->Label LiquidWaste->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Segregate Segregate from Incompatible Chemicals Store->Segregate Full Is container full or stored for >12 months? Segregate->Full Full->Store No ContactEHS Contact EHS for Pickup and Professional Disposal Full->ContactEHS Yes

Caption: Decision workflow for proper waste stream segregation and disposal.

References

  • In-Laboratory Treatment of Chemical Waste . Safety & Risk Services. [Link]

  • Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Aromatic Amines and 4-nitrobiphenyl . PubMed. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Guidelines for the laboratory use of chemical carcinogens . Regulations.gov. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US EPA. [Link]

  • Laboratory Waste Management Guidelines . Princeton University. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • Carcinogens - Overview . Occupational Safety and Health Administration. [Link]

  • MSDS of ethyl 4-bromo-1H-pyrazole-3-carboxylate . Capot Chemical. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types . University of New Hampshire. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

Sources

Handling

Personal protective equipment for handling ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Comprehensive Safety and Operational Handling Guide for Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate Executive Summary & Chemical Profile Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (CAS: 1979126-28-7) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Handling Guide for Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Executive Summary & Chemical Profile

Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate (CAS: 1979126-28-7) is a highly functionalized, halogenated heterocyclic building block widely utilized in the synthesis of advanced agrochemicals and pharmaceuticals, such as soluble epoxide hydrolase (sEH) inhibitors and kinase-targeting agents[1][2]. The molecular architecture—comprising a 1H-pyrazole core, an electron-withdrawing ethyl carboxylate at C5, a nucleophilic amino group at C4, and a bromine atom at C3—makes it an exceptionally versatile synthetic intermediate[3][4].

However, this same structural complexity dictates strict handling protocols. The introduction of the C3-bromine atom significantly increases the molecule's lipophilicity compared to its non-halogenated analogs, which not only enhances its biological target affinity but also increases its potential for dermal penetration[2][5].

Hazard Causality & E-E-A-T Rationale

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization; it must be rooted in chemical causality. Every protocol described below is a self-validating system: the inherent chemical hazard dictates the physical barrier, and the proper use of that barrier ensures operational safety.

  • Dermal Hazard (H315): The lipophilic nature imparted by the halogenation allows the compound to more easily interact with and potentially cross the lipid bilayers of the stratum corneum[5]. Consequently, it is classified as a skin irritant[6][7].

  • Ocular and Respiratory Hazard (H319, H335): Supplied as a crystalline solid or powder, this compound poses a severe risk of aerosolization[3]. The micro-particulates can easily deposit on the moist mucous membranes of the eyes and respiratory tract, leading to localized concentration spikes and severe irritation[6][7].

  • Reactivity & Thermal Decomposition: While chemically stable under standard inert storage conditions[3][8], the amino-pyrazole core is incompatible with strong oxidizing agents[6][7]. In the event of a thermal event or fire, the molecule decomposes to release highly toxic and corrosive gases, specifically nitrogen oxides ( NOx​ ), carbon oxides ( COx​ ), and hydrogen bromide ( HBr ) gas[6][7].

Quantitative Parameters & Personal Protective Equipment (PPE) Matrix

To mitigate the specific physicochemical risks outlined above, the following operational parameters and PPE matrix must be strictly adhered to.

Table 1: Quantitative Operational & Storage Parameters

ParameterValue / SpecificationScientific Rationale
Storage Temperature 2–8°CPrevents thermal degradation of the amino-pyrazole core[3][8].
Atmosphere Inert (Nitrogen/Argon)Prevents oxidative degradation by ambient oxygen and moisture[8].
Hood Face Velocity 0.4–0.6 m/sOptimal laminar flow to capture aerosolized micro-particulates[6][7].
Glove Thickness >0.11 mm (Nitrile)Minimum barrier thickness required to prevent permeation of lipophilic organics.

Table 2: Personal Protective Equipment (PPE) Matrix

Protection ZoneEquipment SpecificationHazard Mitigated
Hand/Dermal Double-layered Nitrile glovesH315 (Skin irritation); blocks lipophilic dermal penetration[5][6].
Ocular ANSI Z87.1/EN 166 Chemical splash gogglesH319 (Serious eye irritation); prevents crystalline dust ingress[7].
Respiratory N95/FFP2 Respirator (if handled outside hood)H335 (Respiratory irritation); filters aerosolized powder[6][7].
Body Flame-resistant, fitted-cuff laboratory coatPrevents particulate accumulation and transfer to personal clothing[7].

Operational Workflow: Weighing, Transfer, and Reaction Setup

The following step-by-step methodology ensures that the compound is handled without compromising the safety of the operator or the integrity of the chemical.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s[6][7].

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids[6][9].

  • Ensure an inert atmosphere (nitrogen or argon) manifold is available if the downstream reaction requires it[3][8].

Step 2: Weighing Protocol

  • Utilize an anti-static weighing boat. Halogenated powders often carry a static charge that can cause the material to "jump," leading to unexpected aerosolization and contamination of the balance area.

  • Weigh the material at least 6 inches inside the fume hood. Do not lean into the hood, as this disrupts the laminar flow and compromises the protective air curtain.

Step 3: Solubilization & Transfer

  • Causality Note: Never add dry powder to a vigorously stirring solvent, as this creates a localized dust cloud.

  • Instead, place the pre-weighed ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate into the dry reaction vessel.

  • Slowly add the solvent down the inner wall of the vessel to gently wet the powder before initiating magnetic stirring.

Step 4: Post-Handling Decontamination

  • Wipe down the balance, spatulas, and surrounding hood surface with a solvent appropriate for halogenated organics (e.g., a mixture of ethanol and water), followed by a dry wipe.

  • Dispose of all contaminated wipes in a designated hazardous waste bin[6][7].

Spill Response & Disposal Plan

Minor Spill Protocol (Solid)

  • Evacuate & Assess: Step back and allow the fume hood to clear any immediately aerosolized dust[6].

  • Containment: Do NOT use a dry brush or broom, as this will aerosolize the irritating powder (H335 hazard)[7].

  • Neutralization/Cleanup: Gently cover the spill with damp paper towels (using water or a mild solvent) to suppress dust formation.

  • Collection: Carefully scoop the wet material into a wide-mouthed, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, as the compound is a known skin irritant (H315)[6][7].

Disposal Plan

  • Classification: Treat as halogenated organic waste.

  • Methodology: Do not flush down the sink or dispose of in general waste[6][7]. The material must be sent to an approved waste disposal plant for high-temperature incineration.

  • Causality Note: Incineration facilities must be equipped with alkali scrubbers. Upon combustion, this compound releases hydrogen bromide ( HBr ) and nitrogen oxides ( NOx​ ), which must be neutralized before atmospheric release[6][9].

Hazard Mitigation & Operational Workflow Diagram

G cluster_0 Engineering Controls & PPE Start Storage: 2-8°C Inert Atmosphere Hood Class II Fume Hood (Face Velocity 0.4-0.6 m/s) Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Weighing Weighing Protocol (Anti-static boat, no dry sweeping) PPE->Weighing Solubilization Solubilization (Add solvent to solid) Weighing->Solubilization Spill Spill Response (Wet wipe, HEPA vacuum) Weighing->Spill If spilled Disposal Halogenated Waste (Incineration with scrubbers) Solubilization->Disposal Post-reaction Spill->Disposal

Fig 1: Operational workflow and hazard mitigation logic for halogenated pyrazole handling.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at:[Link]

  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities - National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles - American Chemical Society (ACS) Chemical Reviews. Available at:[Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.